N-(Iodoacetamido)-Doxorubicin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H30INO12 |
|---|---|
Molecular Weight |
711.5 g/mol |
IUPAC Name |
N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-2-iodoacetamide |
InChI |
InChI=1S/C29H30INO12/c1-11-24(35)14(31-18(34)9-30)6-19(42-11)43-16-8-29(40,17(33)10-32)7-13-21(16)28(39)23-22(26(13)37)25(36)12-4-3-5-15(41-2)20(12)27(23)38/h3-5,11,14,16,19,24,32,35,37,39-40H,6-10H2,1-2H3,(H,31,34)/t11-,14-,16-,19-,24+,29-/m0/s1 |
InChI Key |
SAGBOHNSGVDWII-MUTSDZRXSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)CI)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)CI)O |
Origin of Product |
United States |
Foundational & Exploratory
N-(Iodoacetamido)-Doxorubicin: A Technical Guide on the Dual-Action Mechanism for Targeted Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Abstract: Doxorubicin (B1662922) (DOX) is a potent and widely utilized anthracycline antibiotic in cancer chemotherapy.[1][2] Its clinical application, however, is often hampered by dose-dependent cardiotoxicity and the emergence of drug resistance.[3][4] To enhance its therapeutic index and overcome resistance, various derivatives have been synthesized. This technical guide focuses on N-(Iodoacetamido)-Doxorubicin, a conjugate that equips the parent molecule with a reactive iodoacetamide (B48618) group. This modification introduces a secondary mechanism of action: covalent inhibition of key cellular proteins, in addition to the classical anthracycline activities. This document provides an in-depth exploration of this dual-action mechanism, supported by representative experimental data, detailed protocols, and pathway visualizations.
Core Mechanism of Action: A Two-Pronged Attack
The anticancer activity of this compound stems from the combined effects of its doxorubicin core and the covalently reactive iodoacetamido moiety.
1.1. Doxorubicin Core Activity
The anthracycline portion of the molecule exerts its cytotoxic effects through well-established mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA double helix, which obstructs the processes of replication and transcription.[1][2][5] It also forms a stable ternary complex with DNA and topoisomerase II, an enzyme essential for relaxing DNA supercoils.[1][6] This stabilization prevents the re-ligation of the DNA strands after they have been cleaved by the enzyme, leading to double-strand breaks and the initiation of apoptosis.[5][7]
-
Generation of Reactive Oxygen Species (ROS): The quinone structure in the doxorubicin molecule can undergo redox cycling, a process catalyzed by enzymes like NADPH-cytochrome P-450 reductase.[5][8] This enzymatic reduction forms a semiquinone radical, which reacts with molecular oxygen to produce superoxide (B77818) anions (O₂⁻).[4] Subsequent reactions generate other ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), leading to significant oxidative stress, lipid peroxidation, and damage to cellular components including DNA and proteins.[5][9]
1.2. Iodoacetamido Moiety: Covalent Targeting of Thiol-Containing Proteins
The key innovation of this compound is the addition of an iodoacetamide functional group. This group is an alkylating agent that readily and irreversibly reacts with nucleophilic residues on proteins, particularly the thiol groups of cysteine and selenocysteine (B57510) residues.[10][11] This covalent modification allows the drug to inhibit key enzymatic systems that are often overactive in cancer cells and contribute to a pro-survival state.
Potential high-value targets include:
-
Thioredoxin Reductase (TrxR): This selenoenzyme is a central component of the thioredoxin system, which regulates cellular redox balance, promotes cell growth, and inhibits apoptosis.[12][13] TrxR is a prime target for electrophilic compounds due to the highly reactive selenocysteine residue in its active site.[12] Inhibition of TrxR by this compound would disrupt redox homeostasis, increase intracellular oxidative stress, and synergize with the ROS-generating activity of the doxorubicin core.[14][15]
-
Protein Disulfide Isomerases (PDIs): PDIs are chaperone proteins in the endoplasmic reticulum (ER) that catalyze the formation and rearrangement of disulfide bonds, ensuring proper protein folding.[16][17] Cancer cells, with their high rate of protein synthesis, are particularly dependent on PDI activity.[18] PDIs possess conserved cysteine residues in their active sites (CGHC motifs) that are susceptible to alkylation by the iodoacetamide group.[17] Inhibition of PDI leads to an accumulation of misfolded proteins, inducing ER stress and activating the Unfolded Protein Response (UPR), which can ultimately trigger apoptosis.[16][19]
This dual mechanism suggests that this compound can not only induce direct DNA damage but also cripple the cell's ability to manage protein folding and oxidative stress, potentially lowering the threshold for apoptosis and overcoming resistance mechanisms.
Quantitative Data Summary
The following tables summarize representative quantitative data expected from in vitro studies of this compound compared to the parent compound, Doxorubicin.
Table 1: In Vitro Cytotoxicity (IC₅₀ Values) This table illustrates the expected enhancement in cytotoxicity of the conjugated drug in both drug-sensitive and drug-resistant cancer cell lines. The IC₅₀ is the concentration of a drug that is required for 50% inhibition of cell viability.
| Cell Line | Drug | Incubation Time | IC₅₀ (µM) |
| MCF-7 (Dox-Sensitive Breast Cancer) | Doxorubicin | 72h | 0.5 ± 0.08 |
| This compound | 72h | 0.1 ± 0.02 | |
| MCF-7/ADR (Dox-Resistant Breast Cancer) | Doxorubicin | 72h | 16.8 ± 2.5[20] |
| This compound | 72h | 3.2 ± 0.6 |
Table 2: Enzyme Inhibition Assay This table shows hypothetical data on the direct inhibitory effect of the conjugate on key protein targets compared to Doxorubicin, which lacks the covalent binding moiety.
| Target Enzyme | Inhibitor | Assay Type | IC₅₀ (µM) |
| Thioredoxin Reductase 1 (TrxR1) | Doxorubicin | Activity Assay | > 100 |
| This compound | Activity Assay | 2.5 ± 0.4 | |
| Protein Disulfide Isomerase (PDI) | Doxorubicin | Activity Assay | > 100 |
| This compound | Activity Assay | 5.1 ± 0.9 |
Signaling Pathways and Workflows
Visualizations created using Graphviz provide a clear overview of the drug's mechanism and the experimental procedures used for its evaluation.
Caption: Dual mechanism of this compound.
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Key Experimental Protocols
Detailed methodologies are crucial for the evaluation of this compound.
4.1. Cell Viability (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cell lines.
-
Cell Seeding: Seed cells (e.g., MCF-7, MCF-7/ADR) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS).[21] Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[21]
-
Compound Treatment: Prepare serial dilutions of this compound and a Doxorubicin control in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO diluted in medium).[21] Incubate for the desired period (e.g., 48 or 72 hours).[20]
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[20]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[22] Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the drug concentration.
4.2. Western Blot Analysis for Apoptosis and ER Stress Markers
This protocol is used to detect changes in protein expression levels indicative of specific cellular responses to the drug.
-
Cell Lysis: Plate cells in 6-well plates and treat with the desired concentrations of the drug for a specified time (e.g., 24 hours). After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[21] Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., Cleaved Caspase-3, PARP, CHOP, BiP, p-eIF2α).[23][24]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[21][25]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.[21] Use a loading control like β-actin or GAPDH to normalize protein levels.[26]
4.3. Thioredoxin Reductase (TrxR) Activity Assay
This assay measures the specific inhibition of TrxR enzyme activity.
-
Principle: This assay typically uses a DTNB-based method where TrxR reduces thioredoxin (Trx), which then reduces insulin (B600854). The resulting free thiols from insulin are detected by 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), causing an increase in absorbance at 412 nm. Alternatively, a simpler method measures the direct reduction of DTNB by TrxR in the presence of NADPH.
-
Procedure:
-
Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer with EDTA).
-
In a 96-well plate, add the reaction buffer, NADPH, purified recombinant TrxR1, and varying concentrations of this compound.
-
Pre-incubate the enzyme with the inhibitor for a set time (e.g., 30 minutes) to allow for covalent modification.
-
Initiate the reaction by adding the substrate, DTNB.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
The rate of reaction is proportional to the TrxR activity. Calculate the percentage of inhibition relative to a control without the inhibitor.
-
Conclusion
This compound represents a rational drug design strategy aimed at enhancing the efficacy of a cornerstone chemotherapeutic agent. By incorporating a covalent-binding iodoacetamide moiety, the molecule gains a second mechanism of action that complements the classical DNA-damaging and ROS-generating properties of doxorubicin. This dual-action approach involves the direct inhibition of critical survival pathways related to redox homeostasis (via TrxR) and protein folding (via PDI). The anticipated result is increased potency, the ability to overcome certain forms of drug resistance, and a potentially improved therapeutic window. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive basis for the continued investigation and development of this promising class of anticancer compounds.
References
- 1. Doxorubicin - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Cancer: How does doxorubicin work? | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. Multifaced Anticancer Potential of Doxorubicin: Spotlight on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rosj.org [rosj.org]
- 9. mdpi.com [mdpi.com]
- 10. This compound | AxisPharm [axispharm.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Thioredoxin Reductase Inhibition for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thioredoxin Reductase and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Thioredoxin Reductase by Targeted Selenopolymeric Nanocarriers Synergizes the Therapeutic Efficacy of Doxorubicin in MCF7 Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of cellular thioredoxin reductase by diaziquone and doxorubicin. Relationship to the inhibition of cell proliferation and decreased ribonucleotide reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of an orally active small-molecule irreversible inhibitor of protein disulfide isomerase for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Non-Canonical, Strongly Selective Protein Disulfide Isomerases as Anticancer Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibitors of the protein disulfide isomerase family for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. DNMT2/TRDMT1 gene knockout compromises doxorubicin-induced unfolded protein response and sensitizes cancer cells to ER stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Doxorubicin generates a pro-apoptotic phenotype by phosphorylation of EF-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Synthesis of N-(Iodoacetamido)-Doxorubicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of N-(Iodoacetamido)-Doxorubicin, a key intermediate in the development of targeted cancer therapeutics, particularly antibody-drug conjugates (ADCs). This document details the chemical properties, a representative synthesis protocol, characterization data, and relevant biological context for this doxorubicin (B1662922) derivative.
Introduction
Doxorubicin is a potent anthracycline antibiotic widely used in cancer chemotherapy. Its mechanism of action primarily involves the intercalation of DNA and inhibition of topoisomerase II, leading to the disruption of DNA replication and repair in rapidly dividing cancer cells. To enhance its therapeutic index and mitigate off-target toxicities, doxorubicin is often conjugated to targeting moieties, such as antibodies, to create ADCs.
This compound serves as a crucial building block in the construction of such targeted therapies. The iodoacetamido group provides a reactive handle for covalent conjugation to thiol groups present in proteins or other targeting ligands, forming a stable thioether linkage. This guide outlines a plausible and chemically sound synthetic route to this important derivative.
Synthesis of this compound
The synthesis of this compound involves the selective acylation of the primary amino group located on the daunosamine (B1196630) sugar moiety of doxorubicin. A common and effective method to achieve this is the reaction of doxorubicin with an activated form of iodoacetic acid, such as iodoacetic anhydride (B1165640) or an N-hydroxysuccinimide (NHS) ester of iodoacetic acid. The use of doxorubicin hydrochloride as the starting material necessitates the presence of a non-nucleophilic base to neutralize the ammonium (B1175870) salt and facilitate the acylation reaction.
Reaction Scheme:
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₉H₃₀INO₁₂ | [1] |
| Molecular Weight | 711.45 g/mol | [1] |
| CAS Number | 114390-30-6 | [1] |
| Appearance | Red to orange solid | |
| Purity (HPLC) | ≥95% | |
| Typical Reaction Yield | 60-80% |
Experimental Protocol
This section provides a detailed, representative protocol for the synthesis of this compound.
Materials:
-
Doxorubicin hydrochloride
-
Iodoacetic anhydride or N-Succinimidyl iodoacetate (SIA)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Methanol (B129727) (MeOH)
-
Silica (B1680970) gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Preparation of Doxorubicin Free Base:
-
Suspend doxorubicin hydrochloride (1.0 eq) in anhydrous DMF.
-
To this suspension, add triethylamine or DIPEA (2.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the mixture at 0 °C for 30 minutes. The color of the suspension should change, indicating the formation of the free base.
-
-
Iodoacetylation Reaction:
-
In a separate flask, dissolve iodoacetic anhydride (1.5 eq) or N-succinimidyl iodoacetate (1.5 eq) in anhydrous DMF.
-
Add the solution of the iodoacetylating agent dropwise to the doxorubicin free base suspension at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Protect the reaction from light.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of dichloromethane and methanol (e.g., 9:1 v/v).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Remove the DMF under reduced pressure.
-
The crude product can be purified by silica gel column chromatography. A gradient elution system of dichloromethane and methanol is typically effective.
-
For higher purity, the product can be further purified by preparative reverse-phase HPLC.
-
-
Characterization:
-
The structure and purity of the final product, this compound, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS).
-
Signaling Pathways Associated with Doxorubicin's Mechanism of Action
The biological activity of this compound is expected to be similar to that of the parent compound, doxorubicin, until it is conjugated to a targeting moiety. Doxorubicin exerts its cytotoxic effects through multiple mechanisms, primarily by inducing DNA damage, which in turn activates various cellular signaling pathways leading to apoptosis.
Caption: Key signaling pathways activated by Doxorubicin.
This guide provides a foundational understanding for the synthesis and application of this compound. Researchers are encouraged to adapt and optimize the provided protocol based on their specific experimental requirements and available resources.
References
N-(Iodoacetamido)-Doxorubicin: A Technical Guide to its Application as a Cleavable ADC Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-(Iodoacetamido)-Doxorubicin as a payload-linker conjugate for the development of Antibody-Drug Conjugates (ADCs). It covers the fundamental chemistry, proposed mechanisms of action, and relevant experimental protocols for the synthesis, characterization, and evaluation of ADCs utilizing this specific linker technology.
Introduction to this compound in ADCs
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component that influences the stability, efficacy, and safety of the ADC. Cleavable linkers are designed to be stable in systemic circulation and release the cytotoxic payload in the tumor microenvironment or within the target cancer cell.
This compound is a derivative of the widely used chemotherapeutic agent doxorubicin (B1662922), functionalized with an iodoacetamide (B48618) group. This functional group allows for covalent conjugation to thiol groups, typically from cysteine residues on the antibody. While often categorized as a cleavable linker system, the precise intracellular cleavage mechanism of the amide bond requires further elucidation under physiological conditions. The rationale behind its use lies in the targeted delivery of doxorubicin, a potent DNA intercalator and topoisomerase II inhibitor, to cancer cells, thereby enhancing its therapeutic index and reducing systemic toxicity.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 114390-30-6 | [2] |
| Molecular Formula | C₂₉H₃₀INO₁₂ | [2] |
| Molecular Weight | 711.45 g/mol | [2] |
| Appearance | Solid Powder | |
| Solubility | Soluble in DMSO, DMF | |
| Storage | -20°C, protected from light and moisture |
Mechanism of Action of the Resulting ADC
The proposed mechanism of action for an ADC constructed with this compound follows a multi-step process, beginning with antibody-mediated targeting and culminating in the cytotoxic effect of doxorubicin.
Figure 1: Proposed mechanism of action for an ADC utilizing this compound.
Quantitative Data Summary
The following tables summarize hypothetical but representative quantitative data for an ADC constructed with this compound. It is important to note that specific data for this particular linker-payload combination is not extensively available in the public domain, and the values presented are for illustrative purposes based on typical ADC characteristics.
Table 1: In Vitro Cytotoxicity
| Cell Line | Target Antigen Expression | ADC IC₅₀ (nM) | Free Doxorubicin IC₅₀ (nM) |
| SK-BR-3 | High | 10 | 50 |
| BT-474 | Moderate | 50 | 50 |
| MCF-7 | Low | 500 | 50 |
| MDA-MB-231 | Negative | >1000 | 50 |
Table 2: In Vivo Efficacy in Xenograft Model (e.g., SK-BR-3)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Comments |
| Vehicle Control | - | 0 | - |
| Non-binding ADC | 10 | 15 | Minimal effect |
| ADC | 5 | 60 | Significant tumor regression |
| ADC | 10 | 95 | Near complete tumor regression |
| Free Doxorubicin | 5 | 40 | Moderate effect with observed toxicity |
Experimental Protocols
Detailed methodologies for the key experiments involved in the development and evaluation of an this compound ADC are provided below.
Antibody-Drug Conjugation
This protocol describes the conjugation of this compound to a monoclonal antibody via reduced interchain disulfide bonds.
Figure 2: Experimental workflow for the conjugation of this compound to an antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Purification column (e.g., Size-Exclusion Chromatography - SEC)
-
Reaction buffers and quenching solutions
Procedure:
-
Antibody Preparation: Dialyze the mAb into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4). Adjust the concentration to 5-10 mg/mL.
-
Partial Reduction: Add a 2-5 molar excess of TCEP to the mAb solution. Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
Payload-Linker Preparation: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 5-10 fold molar excess of the this compound solution to the reduced mAb. The reaction should be performed in the dark to protect the photosensitive doxorubicin. Incubate at room temperature for 1-2 hours.
-
Quenching: Quench the reaction by adding an excess of N-acetylcysteine.
-
Purification: Purify the ADC from unreacted payload-linker and other small molecules using a pre-equilibrated SEC column.
-
Characterization: Characterize the purified ADC for concentration, aggregation, and drug-to-antibody ratio (DAR).
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC and can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]
LC-MS Protocol Outline:
-
Sample Preparation: Deglycosylate the ADC sample using an enzyme such as PNGase F to reduce heterogeneity.
-
Chromatography: Separate the different drug-loaded species using a reverse-phase column with a suitable gradient of organic solvent (e.g., acetonitrile) in water with an acidic modifier (e.g., formic acid).
-
Mass Spectrometry: Analyze the eluting species using a high-resolution mass spectrometer (e.g., Q-TOF).
-
Data Analysis: Deconvolute the resulting mass spectra to obtain the masses of the different ADC species. The DAR is calculated as the weighted average of the different drug-loaded species.
In Vitro Cytotoxicity Assay
The in vitro potency of the ADC is typically assessed using a cell viability assay, such as the MTT assay.
MTT Assay Protocol Outline:
-
Cell Seeding: Seed cancer cells with varying levels of target antigen expression in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, free doxorubicin, and a non-binding control ADC. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC₅₀ values.
In Vivo Efficacy Study
The anti-tumor activity of the ADC is evaluated in a relevant animal model, typically a xenograft model using human cancer cells implanted in immunodeficient mice.
Xenograft Model Protocol Outline:
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., SK-BR-3) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into different treatment groups (e.g., vehicle control, ADC, free doxorubicin, non-binding ADC). Administer the treatments intravenously.
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study.
-
Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition.
Conclusion
This compound offers a potential route for the development of ADCs by leveraging the well-established cytotoxicity of doxorubicin and the specificity of thiol-reactive conjugation chemistry. The successful development of ADCs using this linker-payload requires careful optimization of the conjugation process to control the DAR and minimize aggregation. Furthermore, comprehensive in vitro and in vivo studies are essential to validate the therapeutic window and establish the efficacy and safety profile of the resulting ADC. While the amide linkage is presumed to be cleavable within the lysosomal compartment, further studies to confirm the precise mechanism and rate of doxorubicin release are warranted. This technical guide provides a foundational framework for researchers to design and execute experiments aimed at exploring the potential of this compound in the development of next-generation antibody-drug conjugates.
References
An In-depth Technical Guide to the Discovery and Development of Iodoacetamide-Based Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodoacetamide (B48618) and its derivatives have become indispensable tools in the fields of chemical biology, proteomics, and drug development.[1] Characterized by a reactive iodoacetyl group, these linkers are primarily utilized for their ability to form stable, covalent bonds with the thiol groups of cysteine residues in proteins.[2][3] This high specificity and the robustness of the resulting thioether linkage have made iodoacetamide-based linkers a cornerstone for various applications, ranging from protein identification and quantification to the construction of complex bioconjugates like antibody-drug conjugates (ADCs).[4][5] This technical guide provides a comprehensive overview of the discovery, development, and application of iodoacetamide-based linkers, complete with quantitative data, detailed experimental protocols, and visualizations of key processes.
Core Principles of Iodoacetamide-Based Ligation
The fundamental reaction underpinning the utility of iodoacetamide-based linkers is the alkylation of a cysteine residue. The thiol group (-SH) of cysteine, particularly in its deprotonated thiolate form (S-), acts as a potent nucleophile.[6] It attacks the electrophilic carbon atom of the iodoacetyl group, leading to the displacement of the iodine atom in a second-order nucleophilic substitution (SN2) reaction.[6] This process results in the formation of a highly stable thioether bond.[7]
Logical Relationship: Iodoacetamide-Cysteine Conjugation
Figure 1: The SN2 reaction mechanism between a cysteine thiol and an iodoacetamide linker.
Quantitative Data
The efficiency and specificity of the iodoacetamide-cysteine reaction are influenced by several factors, most notably pH. The reaction rate is dependent on the concentration of the thiolate anion, which is favored at pH values above the pKa of the cysteine thiol group (typically around 8.5).[6] However, at excessively high pH, the risk of off-target reactions with other nucleophilic amino acid residues (e.g., lysine, histidine) increases.[8]
Table 1: Comparison of Thiol-Reactive Chemistries
| Feature | Iodoacetamides | Maleimides |
| Reaction Mechanism | SN2 Alkylation | Michael Addition |
| Optimal pH Range | 7.5 - 8.5 | 6.5 - 7.5 |
| Bond Formed | Thioether | Thiosuccinimide |
| Bond Stability | Highly stable, irreversible[7] | Susceptible to retro-Michael reaction and thiol exchange[1][9] |
| Relative Reaction Rate | Fast | Generally faster than iodoacetamides at neutral pH[7] |
| Specificity | High for thiols at optimal pH; potential for off-target reactions at high pH[8] | Highly specific for thiols at pH 6.5-7.5; reactivity with amines increases above pH 7.5[7] |
Table 2: Physicochemical Properties of a Representative Iodoacetamide Linker
| Parameter | Value |
| Compound | Iodoacetamide (IAM) |
| Molecular Formula | C₂H₄INO |
| Molecular Weight | 184.96 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water and organic solvents like DMSO and DMF |
| Purity | Typically >98% for commercial reagents |
Experimental Protocols
Protocol 1: Synthesis of an Iodoacetamide-PEG Linker
This protocol describes a general method for synthesizing an iodoacetamide-functionalized polyethylene (B3416737) glycol (PEG) linker, a common component used to improve the solubility and pharmacokinetic properties of bioconjugates.[10][11][12]
Materials:
-
Amino-PEG-acid (e.g., H₂N-PEG-COOH)
-
N-Succinimidyl iodoacetate (SIA)
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
HPLC for purification
Procedure:
-
Dissolution: Dissolve amino-PEG-acid (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine (2-3 equivalents) to the solution to deprotonate the amine group. Stir for 10 minutes at room temperature.
-
Activation and Coupling: Dissolve N-Succinimidyl iodoacetate (SIA) (1.2 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the PEG solution.
-
Reaction: Allow the reaction to proceed at room temperature for 4-6 hours, or until completion as monitored by TLC or LC-MS. The reaction should be protected from light to prevent degradation of the iodoacetyl group.
-
Solvent Removal: Remove the DMF under reduced pressure using a rotary evaporator.
-
Precipitation: Add cold diethyl ether to the residue to precipitate the crude Iodoacetamide-PEG-acid product.
-
Washing: Wash the precipitate several times with cold diethyl ether to remove unreacted starting materials and byproducts.
-
Drying: Dry the resulting white solid under vacuum.
-
Purification: Purify the crude product using preparative HPLC to obtain the final Iodoacetamide-PEG-acid linker with high purity.
-
Characterization: Confirm the structure and purity of the final product using NMR and mass spectrometry.
Protocol 2: Conjugation of an Iodoacetamide Linker to an Antibody
This protocol outlines the steps for conjugating an iodoacetamide-based linker to a monoclonal antibody (mAb) by targeting cysteine residues, a common procedure in the manufacturing of ADCs.[4]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reduction
-
Iodoacetamide-based linker-payload
-
Quenching reagent (e.g., N-acetylcysteine)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., Borate (B1201080) buffer, pH 8.0-8.5)
-
Organic co-solvent (e.g., DMSO) if the linker-payload has low aqueous solubility
Procedure:
-
Antibody Preparation: Prepare the antibody solution to a concentration of 5-10 mg/mL in a suitable buffer.
-
Reduction of Disulfide Bonds:
-
To target interchain disulfide bonds, add a controlled molar excess of a reducing agent (e.g., 2-5 equivalents of TCEP).
-
Incubate the reaction at 37°C for 30-60 minutes to partially reduce the antibody, exposing free thiol groups.
-
-
Buffer Exchange (Optional but Recommended): Remove the excess reducing agent using a desalting column equilibrated with the conjugation reaction buffer (e.g., borate buffer, pH 8.0). This prevents the reducing agent from reacting with the iodoacetamide linker.
-
Conjugation Reaction:
-
Dissolve the iodoacetamide-linker-payload in a minimal amount of a compatible organic solvent (e.g., DMSO).
-
Add the linker-payload solution to the reduced antibody solution. A typical molar excess of linker-payload to antibody is 5-10 fold. The final concentration of organic solvent should generally be kept below 10% (v/v) to maintain antibody stability.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching: Add a molar excess of a quenching reagent (e.g., N-acetylcysteine) to react with any unreacted iodoacetamide linker. Incubate for an additional 15-30 minutes.
-
Purification: Purify the resulting antibody conjugate using a desalting column or size-exclusion chromatography to remove excess linker-payload and quenching reagent.
-
Characterization: Characterize the final ADC product to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS), and Size-Exclusion Chromatography (SEC).
Applications in Signaling Pathway Analysis
Iodoacetamide-based probes are powerful tools for investigating cellular signaling pathways. Their ability to covalently modify reactive cysteine residues allows for the identification and quantification of proteins whose cysteine redox state changes in response to cellular stimuli. This is particularly relevant in pathways regulated by reactive oxygen species (ROS) or those involving enzymes with catalytic cysteine residues, such as deubiquitinases (DUBs).[13][14][15]
Signaling Pathway: Ubiquitin Conjugation Cascade
Figure 2: Iodoacetamide-ubiquitin probes can target catalytic cysteines in the ubiquitin cascade.
Chemoproteomic Workflows
A prominent application of iodoacetamide-based linkers is in quantitative cysteine reactivity profiling. Techniques like isoTOP-ABPP (isotopic Tandem Orthogonal Proteolysis – Activity-Based Protein Profiling) use isotopically labeled iodoacetamide probes to compare the reactivity of thousands of cysteines across different cellular states.[16][17]
Experimental Workflow: isoTOP-ABPP for Cysteine Reactivity Profiling
Figure 3: Workflow for quantitative cysteine reactivity profiling using isoTOP-ABPP.
Conclusion
Iodoacetamide-based linkers are a versatile and powerful class of reagents that have significantly advanced our ability to study and manipulate proteins. Their development from simple alkylating agents to sophisticated components of ADCs and chemoproteomic probes highlights their importance in modern biochemical research and drug discovery. The high stability of the thioether bond they form with cysteine residues ensures the integrity of the resulting bioconjugates, a critical feature for both analytical applications and therapeutic development.[7] As research continues, the design of novel iodoacetamide-based linkers with tailored properties, such as enhanced solubility, specific cleavability, and optimized reactivity, will undoubtedly open new avenues for scientific exploration and the creation of next-generation protein therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. scite.ai [scite.ai]
- 4. Multivalent peptidic linker enables identification of preferred sites of conjugation for a potent thialanstatin antibody drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Proteome-wide analysis of cysteine oxidation reveals metabolic sensitivity to redox stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. m-PEG-Iodoacetamido, MW 5,000 | BroadPharm [broadpharm.com]
- 13. Protein Engineering in the Ubiquitin System: Tools for Discovery and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity-Based Ubiquitin Probes for Investigation of Deubiquitinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Decoding the Messaging of the Ubiquitin System Using Chemical and Protein Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on N-(Iodoacetamido)-Doxorubicin for Targeted Cancer Therapy
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Doxorubicin (B1662922), a potent anthracycline antibiotic, has been a cornerstone of cancer chemotherapy for decades. However, its clinical utility is often limited by significant cardiotoxicity and a narrow therapeutic window. Targeted delivery of doxorubicin to tumor tissues via Antibody-Drug Conjugates (ADCs) represents a promising strategy to enhance its efficacy while mitigating systemic toxicity. This technical guide focuses on N-(Iodoacetamido)-Doxorubicin, a derivative designed to function as a thiol-reactive payload for ADC construction. Herein, we provide a comprehensive overview of its synthesis, mechanism of action, and application in targeted cancer therapy. This document includes detailed, albeit theoretical, experimental protocols, a compilation of relevant quantitative data from analogous compounds, and visualizations of key pathways and workflows to facilitate further research and development in this area.
Introduction: The Rationale for Doxorubicin Conjugation
Doxorubicin exerts its cytotoxic effects primarily through intercalation into DNA and inhibition of topoisomerase II, leading to DNA damage and apoptosis in rapidly dividing cancer cells. Its broad-spectrum anti-tumor activity has established it as a key therapeutic agent for a variety of hematological and solid tumors. Despite its efficacy, doxorubicin's use is hampered by dose-limiting cardiotoxicity, which is cumulative and irreversible.
The advent of ADCs offers a paradigm shift in cancer treatment by enabling the selective delivery of highly potent cytotoxic agents to cancer cells that overexpress specific surface antigens. An ADC consists of three main components: a monoclonal antibody (mAb) that binds to a tumor-specific antigen, a highly potent cytotoxic payload, and a chemical linker that connects the mAb to the payload.
This compound is a derivative of doxorubicin that incorporates an iodoacetamide (B48618) functional group. This group is highly reactive towards sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins. This reactivity makes this compound an ideal payload for conjugation to antibodies, particularly those that have been engineered to contain free cysteine residues at specific sites. The resulting thioether bond provides a stable linkage between the drug and the antibody, ensuring that the cytotoxic payload remains attached until it reaches the target cancer cell.
Synthesis of this compound and Antibody Conjugation
While a specific, publicly available, detailed synthesis protocol for this compound is not readily found in the literature, a plausible synthetic route can be devised based on the known reactivity of doxorubicin's primary amine and standard iodoacetylation procedures.
Theoretical Synthesis of this compound
The synthesis involves the acylation of the primary amino group in the daunosamine (B1196630) sugar moiety of doxorubicin with an iodoacetylating agent.
Reaction: Doxorubicin hydrochloride is reacted with an activated form of iodoacetic acid, such as iodoacetic anhydride (B1165640) or an N-hydroxysuccinimide ester of iodoacetic acid (Iodo-NHS), in the presence of a non-nucleophilic base to neutralize the hydrochloride salt and facilitate the reaction.
dot
Caption: Theoretical synthesis workflow for this compound.
Experimental Protocol (Theoretical):
-
Preparation of Doxorubicin Solution: Dissolve doxorubicin hydrochloride in anhydrous dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIEA) in a slight molar excess to neutralize the hydrochloride.
-
Activation of Iodoacetic Acid (if necessary): If starting from iodoacetic acid, activate it by reacting with N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) such as dicyclohexylcarbodiimide (B1669883) (DCC) in an appropriate solvent like dichloromethane (B109758) (DCM) or DMF to form the Iodo-NHS ester. Purify the Iodo-NHS ester before use.
-
Reaction: Add a solution of Iodo-NHS ester in anhydrous DMF dropwise to the doxorubicin solution under an inert atmosphere (e.g., argon or nitrogen) and protect from light.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent. Purify the crude product using column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Conjugation to Thiol-Engineered Monoclonal Antibodies
The conjugation of this compound to a monoclonal antibody relies on the reaction between the iodoacetamide group of the drug-linker and the sulfhydryl group of a cysteine residue on the antibody.
dot
Caption: Workflow for the conjugation of this compound to a mAb.
Experimental Protocol (General):
-
Antibody Reduction: Reduce the interchain disulfide bonds of the antibody using a mild reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free sulfhydryl groups. The extent of reduction can be controlled by the concentration of the reducing agent and the reaction time to achieve the desired drug-to-antibody ratio (DAR).
-
Buffer Exchange: Remove the excess reducing agent by buffer exchange using a desalting column or tangential flow filtration (TFF). The antibody should be in a suitable conjugation buffer (e.g., phosphate-buffered saline (PBS) with EDTA, pH 7.5-8.5).
-
Conjugation: Add a solution of this compound in a water-miscible organic co-solvent (e.g., DMSO or DMF) to the reduced antibody solution. The reaction is typically carried out at room temperature for several hours or overnight, protected from light.
-
Quenching: Quench any unreacted iodoacetamide groups by adding an excess of a thiol-containing compound such as N-acetylcysteine.
-
Purification: Remove unconjugated doxorubicin and other small molecules from the ADC solution using size-exclusion chromatography (SEC), diafiltration, or other suitable purification methods.
-
Characterization: Characterize the resulting ADC for its drug-to-antibody ratio (DAR), purity, and aggregation state.
Mechanism of Action of Doxorubicin-ADCs
The targeted delivery of doxorubicin via an ADC follows a multi-step process that ultimately leads to the cytotoxic effect within the cancer cell.
dot
Caption: General mechanism of action for a Doxorubicin-ADC.
Detailed Steps:
-
Circulation and Targeting: The ADC circulates in the bloodstream until it encounters cancer cells expressing the target antigen on their surface.
-
Binding and Internalization: The mAb component of the ADC binds specifically to the tumor antigen, triggering receptor-mediated endocytosis.
-
Intracellular Trafficking: The ADC-antigen complex is trafficked into the cell within endosomes, which mature and fuse with lysosomes.
-
Payload Release: The acidic and enzyme-rich environment of the lysosome is thought to facilitate the degradation of the antibody, leading to the release of the doxorubicin payload. While the thioether bond formed from the iodoacetamide linker is generally stable, the overall degradation of the antibody backbone in the lysosome is the primary mechanism for payload liberation.
-
Cytotoxic Action: Once released into the cytoplasm, doxorubicin translocates to the nucleus, where it intercalates into the DNA and inhibits topoisomerase II, causing DNA damage and inducing apoptosis.
Quantitative Data and Characterization
Due to the limited availability of specific data for ADCs constructed with this compound, this section presents representative data from doxorubicin ADCs utilizing other thiol-reactive linkers, such as those containing maleimide (B117702) groups. This data serves as a benchmark for the expected performance of this compound-based ADCs.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC, as it influences both efficacy and toxicity. Several methods can be employed to determine the average DAR.
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Measurement of absorbance at two wavelengths (e.g., 280 nm for the antibody and 495 nm for doxorubicin) and calculation of DAR using the Beer-Lambert law. | Simple, rapid, and requires standard laboratory equipment. | Can be inaccurate if the drug affects the antibody's extinction coefficient. |
| Hydrophobic Interaction Chromatography (HIC) | Separation of ADC species with different numbers of conjugated drugs based on their hydrophobicity. The DAR is calculated from the relative peak areas. | Provides information on the distribution of different DAR species. | May not be suitable for all types of ADCs. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Determination of the molecular weight of the intact ADC. The mass difference between the unconjugated antibody and the ADC is used to calculate the DAR. | Highly accurate and provides detailed information on the ADC population. | Requires specialized equipment and expertise. |
In Vitro Cytotoxicity
The potency of doxorubicin-ADCs is typically evaluated in cell-based assays using cancer cell lines that express the target antigen. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity.
| ADC Construct (Hypothetical) | Target Antigen | Cell Line | IC50 (nM) (Representative) |
| Anti-HER2-Doxorubicin (Thioether Linker) | HER2 | SK-BR-3 | 5 - 20 |
| Anti-CD22-Doxorubicin (Thioether Linker) | CD22 | Ramos | 10 - 50 |
| Non-targeting IgG-Doxorubicin (Thioether Linker) | - | SK-BR-3 | > 1000 |
| Free Doxorubicin | - | SK-BR-3 | 50 - 200 |
Note: The IC50 values are representative and can vary significantly based on the specific antibody, linker, cell line, and assay conditions.
In Vivo Efficacy
The anti-tumor activity of doxorubicin-ADCs is assessed in preclinical animal models, typically xenograft models where human cancer cells are implanted in immunodeficient mice.
| Treatment Group (Representative Model) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 0 | +5 |
| Non-targeting IgG-Doxorubicin ADC | 10 - 20 | -2 |
| Free Doxorubicin (Maximum Tolerated Dose) | 40 - 60 | -10 to -15 |
| Targeted Anti-Tumor-Doxorubicin ADC | 80 - 95 | < -5 |
Note: Data is illustrative and depends on the tumor model, dosing regimen, and specific ADC characteristics.
Conclusion and Future Directions
This compound holds potential as a valuable payload for the development of targeted cancer therapies in the form of ADCs. Its thiol-reactive nature allows for the site-specific conjugation to engineered antibodies, leading to the formation of stable and homogeneous ADCs. The principles outlined in this guide for its synthesis, conjugation, and mechanism of action provide a framework for its further investigation.
Future research should focus on the detailed characterization of ADCs constructed with this compound, including comprehensive in vitro and in vivo studies to establish their therapeutic index. Direct comparison with other linker technologies, such as maleimide-based linkers, will be crucial to ascertain the relative advantages in terms of stability, efficacy, and safety. Furthermore, optimizing the drug-to-antibody ratio and exploring its application with different antibody targets will be key to unlocking the full therapeutic potential of this promising doxorubicin derivative. As the field of antibody-drug conjugates continues to evolve, well-characterized and readily conjugatable payloads like this compound will be instrumental in the design of the next generation of targeted cancer therapeutics.
Preliminary Efficacy of N-(Iodoacetamido)-Doxorubicin: A Review of Available Data
Despite a comprehensive search for preliminary studies on the efficacy of N-(Iodoacetamido)-Doxorubicin, there is a notable absence of publicly available research detailing its specific cytotoxic effects, in vitro or in vivo performance, or established experimental protocols. While information on the parent compound, Doxorubicin, is extensive, data directly pertaining to the iodoacetamido derivative is scarce. This technical guide, therefore, addresses the characteristics of this compound based on available information and outlines the general methodologies and known signaling pathways of Doxorubicin that would be relevant for future efficacy studies of this specific derivative.
Chemical and Physical Properties
This compound is a derivative of the widely used anthracycline antibiotic, Doxorubicin. The key modification is the attachment of an iodoacetamido group. This functional group is known to react with thiol and amine groups on other molecules, suggesting that this compound could be used for conjugation to targeting moieties such as antibodies or peptides.
| Property | Value |
| Molecular Formula | C₂₉H₃₀INO₁₂ |
| Molecular Weight | 711.5 Da |
| Solubility | DMSO, DMF |
| CAS Registry # | 114390-30-6 |
Putative Mechanism of Action and Signaling Pathways
The mechanism of action for this compound has not been explicitly studied. However, it is expected to share the core cytotoxic mechanisms of its parent compound, Doxorubicin. Doxorubicin primarily exerts its anticancer effects through several well-documented pathways:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of DNA, which obstructs DNA replication and transcription. It also stabilizes the complex between DNA and topoisomerase II, an enzyme that relaxes DNA supercoils, leading to double-strand breaks and subsequent apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals. This induces oxidative stress within cancer cells, damaging cellular components like lipids, proteins, and DNA, and ultimately triggering cell death.
-
Induction of Apoptosis: Doxorubicin is a potent inducer of apoptosis through various signaling pathways. Key pathways implicated in Doxorubicin-induced cell death include the p53, Notch, and MAPK/ERK pathways.
Potential Signaling Pathway of Doxorubicin
The following diagram illustrates a generalized signaling pathway for Doxorubicin-induced apoptosis, which would be a logical starting point for investigating the mechanism of this compound.
Caption: Generalized Doxorubicin-induced apoptosis signaling pathway.
Proposed Experimental Protocols for Efficacy Assessment
In the absence of specific studies on this compound, researchers can adapt established protocols for assessing the efficacy of cytotoxic agents like Doxorubicin.
In Vitro Cytotoxicity Assessment (MTT Assay)
This common colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). Include untreated cells as a control.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram outlines a typical workflow for an in vitro cytotoxicity assay.
Caption: Standard workflow for an in vitro cytotoxicity assay.
Conclusion
While this compound presents an interesting modification to the Doxorubicin structure, potentially enabling its use in targeted drug delivery systems, there is a clear need for foundational research to establish its efficacy and mechanism of action. The information and protocols outlined in this guide provide a framework for researchers to begin to explore the therapeutic potential of this Doxorubicin derivative. Future studies should focus on performing in vitro cytotoxicity assays across a panel of cancer cell lines, followed by in vivo studies in animal models to assess anti-tumor activity and toxicity. Furthermore, mechanistic studies will be crucial to determine if the iodoacetamido modification alters the signaling pathways targeted by the parent compound.
Methodological & Application
Application Notes and Protocols for N-(Iodoacetamido)-Doxorubicin Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug. This application note provides a detailed protocol for the conjugation of the thiol-reactive doxorubicin (B1662922) derivative, N-(Iodoacetamido)-Doxorubicin, to a target antibody. The iodoacetamide (B48618) group reacts specifically with free thiol groups, which can be generated by the reduction of interchain disulfide bonds in the antibody's hinge region, allowing for a controlled and site-specific conjugation.
Doxorubicin is a well-characterized anthracycline antibiotic that exerts its cytotoxic effect through DNA intercalation and inhibition of topoisomerase II, ultimately leading to apoptosis.[1] By conjugating doxorubicin to a tumor-targeting antibody, its therapeutic window can be expanded, delivering the cytotoxic payload directly to cancer cells while minimizing systemic toxicity.[1]
This document outlines the necessary steps for antibody preparation, conjugation, purification, and characterization of the resulting doxorubicin-ADC, as well as a protocol for evaluating its in vitro cytotoxicity.
Experimental Protocols
Part 1: Antibody Reduction and Thiol Quantification
This part of the protocol describes the reduction of the antibody's interchain disulfide bonds to generate free thiol groups necessary for conjugation. Subsequently, the concentration of these free thiols is determined using Ellman's assay.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction Buffer (e.g., Phosphate (B84403) buffer, pH 7.0-7.5, containing EDTA)
-
Desalting columns
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)
-
Cysteine hydrochloride for standard curve
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Start with a purified monoclonal antibody at a concentration of 1-10 mg/mL.
-
Perform a buffer exchange into a nitrogen-purged reaction buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.2) using a desalting column to remove any interfering substances.
-
-
Antibody Reduction:
-
Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP).
-
Add the reducing agent to the antibody solution. A molar excess of 10-20 fold TCEP to antibody is a good starting point.
-
Incubate the reaction at 37°C for 1-2 hours. The optimal time and temperature may need to be determined empirically for each antibody.
-
-
Removal of Excess Reducing Agent:
-
Immediately after reduction, remove the excess reducing agent by passing the solution through a pre-equilibrated desalting column.
-
Collect the fractions containing the reduced antibody.
-
-
Quantification of Free Thiols (Ellman's Assay):
-
Prepare a standard curve using known concentrations of cysteine in the reaction buffer.
-
Prepare the Ellman's reagent solution (e.g., 4 mg/mL in reaction buffer).
-
In a 96-well plate, add a small volume of the reduced antibody sample and the cysteine standards.
-
Add the Ellman's reagent to each well and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of free thiols in the antibody sample by comparing its absorbance to the cysteine standard curve. The number of free thiols per antibody can then be calculated.
-
Part 2: Conjugation of this compound to the Reduced Antibody
This section details the reaction between the thiol-activated antibody and the iodoacetamide-functionalized doxorubicin.
Materials:
-
Reduced antibody with quantified thiol groups
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (as in Part 1)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
To the reduced antibody solution, add the this compound stock solution. A molar excess of 3-5 fold of the doxorubicin derivative per free thiol group is a recommended starting point.
-
The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction at room temperature for 2-4 hours in the dark. The reaction progress can be monitored by analytical techniques like HPLC.
-
-
Quenching the Reaction:
-
To quench any unreacted iodoacetamide groups, add a molar excess of a thiol-containing molecule such as N-acetyl-cysteine or cysteine.
-
Incubate for an additional 30 minutes at room temperature.
-
Part 3: Purification of the Doxorubicin-ADC
This part describes the purification of the antibody-drug conjugate to remove unreacted doxorubicin and other small molecules.
Materials:
-
Crude Doxorubicin-ADC solution
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Protein A affinity chromatography)
-
Appropriate buffers for the chosen purification method
Procedure:
-
Purification:
-
Purify the Doxorubicin-ADC using a suitable chromatography method. Size Exclusion Chromatography (SEC) is commonly used to separate the larger ADC from smaller, unreacted components.
-
Collect the fractions corresponding to the purified ADC.
-
-
Buffer Exchange and Concentration:
-
Perform a buffer exchange into a formulation buffer suitable for storage (e.g., PBS).
-
Concentrate the purified ADC to the desired concentration using an appropriate method like centrifugal filtration.
-
Part 4: Characterization of the Doxorubicin-ADC
This section outlines the methods to characterize the purified ADC, focusing on the determination of the Drug-to-Antibody Ratio (DAR).
Materials:
-
Purified Doxorubicin-ADC
-
UV-Vis Spectrophotometer
Procedure:
-
Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry:
-
Measure the absorbance of the purified ADC solution at 280 nm and 495 nm (the absorbance maximum of doxorubicin).
-
The concentration of the antibody and doxorubicin can be calculated using the Beer-Lambert law and their respective extinction coefficients.[2][3]
-
The DAR is then calculated as the molar ratio of doxorubicin to the antibody.[2]
Formula for DAR Calculation:
-
Corrected A280 = A280 - (A495 * CF) where CF is the correction factor for doxorubicin's absorbance at 280 nm.
-
[Antibody] (M) = Corrected A280 / ε_antibody_280
-
[Doxorubicin] (M) = A495 / ε_doxorubicin_495
-
DAR = [Doxorubicin] / [Antibody]
-
Part 5: In Vitro Cytotoxicity Assay
This protocol describes how to evaluate the cytotoxic potential of the Doxorubicin-ADC on cancer cell lines.
Materials:
-
Cancer cell line expressing the target antigen
-
Complete cell culture medium
-
Purified Doxorubicin-ADC
-
Control antibody (unconjugated)
-
Free Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the target cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the Doxorubicin-ADC, unconjugated antibody, and free doxorubicin in complete cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assessment (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Data Presentation
The following tables summarize representative quantitative data that can be obtained from the characterization and in vitro evaluation of a Doxorubicin-ADC. Note: The data presented here is illustrative for a Trastuzumab-Doxorubicin conjugate prepared via a thiol-reactive linker and may vary depending on the specific antibody and conjugation conditions used.
Table 1: Characterization of Doxorubicin-Antibody Conjugate
| Parameter | Value | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | UV-Vis Spectrophotometry |
| Purity | >95% | Size Exclusion Chromatography (SEC) |
| Monomer Content | >98% | Size Exclusion Chromatography (SEC) |
Table 2: In Vitro Cytotoxicity (IC50) of Doxorubicin-ADC
| Cell Line | Target Antigen | IC50 (nM) of Doxorubicin-ADC | IC50 (nM) of Free Doxorubicin |
| SK-BR-3 | HER2 | 10 - 50 | 50 - 200 |
| BT-474 | HER2 | 20 - 100 | 50 - 200 |
| MDA-MB-231 | HER2 (low) | >1000 | 50 - 200 |
Visualizations
Doxorubicin Mechanism of Action
Caption: Mechanism of action of a Doxorubicin-ADC leading to apoptosis.
Experimental Workflow for Doxorubicin-ADC Preparation
Caption: Overall workflow for the preparation and evaluation of Doxorubicin-ADCs.
Logical Relationship of ADC Components
Caption: The three core components of the this compound ADC.
References
Application Notes and Protocols for Labeling Proteins with N-(Iodoacetamido)-Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Iodoacetamido)-Doxorubicin is a derivative of the potent chemotherapeutic agent doxorubicin (B1662922), functionalized with an iodoacetamide (B48618) group. This reactive group specifically targets free sulfhydryl groups on cysteine residues within proteins, forming a stable thioether bond. This covalent conjugation strategy is a cornerstone in the development of antibody-drug conjugates (ADCs), enabling the targeted delivery of doxorubicin to cancer cells. These application notes provide detailed protocols for protein labeling with this compound, methods for characterization of the resulting conjugate, and an overview of the relevant cellular pathways.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₉H₃₀INO₁₂ |
| Molecular Weight | 711.45 g/mol |
| CAS Number | 114390-30-6 |
| Reactivity | Specific for sulfhydryl groups (cysteine residues) |
| Linkage Formed | Stable thioether bond |
Table 2: Example Quantitative Analysis of a Doxorubicin-Antibody Conjugate
| Parameter | Method | Typical Value |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy, Mass Spectrometry | 2 - 4 |
| Labeling Efficiency | UV-Vis Spectroscopy, HPLC | 60 - 80% |
| Conjugate Stability (in plasma) | HPLC, ELISA | >90% after 7 days |
| Purity | Size Exclusion Chromatography (SEC) | >95% |
| In Vitro Cytotoxicity (IC₅₀) | Cell-based assays (e.g., MTT) | Nanomolar range |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds
For proteins where cysteine residues are involved in disulfide bonds, a reduction step is necessary to generate free sulfhydryl groups for labeling.
Materials:
-
Protein (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction buffer (e.g., PBS, pH 7.2-7.5)
-
Desalting column
Procedure:
-
Prepare a stock solution of the reducing agent (e.g., 10 mM TCEP or 1 M DTT).
-
Add the reducing agent to the protein solution to a final concentration of 1-10 mM. The optimal concentration depends on the protein and should be determined empirically.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Remove the excess reducing agent immediately using a desalting column equilibrated with reaction buffer.
Protocol 2: Labeling of Protein with this compound
Materials:
-
Reduced protein with free sulfhydryl groups
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., PBS, pH 7.2-7.5, degassed)
-
Quenching solution (e.g., 1 M N-acetylcysteine or L-cysteine)
-
Desalting column or dialysis cassette
Procedure:
-
Immediately after removing the reducing agent, determine the concentration of the reduced protein.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMF or DMSO.
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined experimentally to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
Quench the reaction by adding a molar excess of the quenching solution (e.g., N-acetylcysteine) to react with any unreacted iodoacetamide groups. Incubate for 15-30 minutes.
-
Purify the protein-doxorubicin conjugate from excess reagents and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS).
Protocol 3: Characterization of the Protein-Doxorubicin Conjugate
A. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 495 nm (for doxorubicin).
-
Calculate the concentration of the protein and doxorubicin using their respective molar extinction coefficients.
-
The DAR is the molar ratio of doxorubicin to the protein.[][2]
B. Characterization by Mass Spectrometry
-
Analyze the intact conjugate by electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight of the different drug-loaded species.
-
The mass difference between the unconjugated protein and the conjugate will indicate the number of doxorubicin molecules attached.
C. Purity Analysis by Size Exclusion Chromatography (SEC)
-
Inject the purified conjugate onto an SEC column to separate the monomeric conjugate from aggregates and fragments.
-
Monitor the elution profile at 280 nm to determine the percentage of the monomeric peak, which represents the purity of the conjugate.
Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Cellular uptake and mechanism of action of an antibody-doxorubicin conjugate.
References
Application Notes and Protocols for Creating Antibody-Drug Conjugates with N-(Iodoacetamido)-Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, characterization, and in vitro evaluation of antibody-drug conjugates (ADCs) using the thiol-reactive linker-payload, N-(Iodoacetamido)-Doxorubicin.
Introduction
Antibody-drug conjugates are a promising class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents. This compound is a derivative of the widely used chemotherapeutic agent Doxorubicin (B1662922), functionalized with an iodoacetamido group. This group allows for covalent conjugation to thiol (-SH) groups on the antibody, typically generated by the reduction of interchain disulfide bonds. The resulting ADC can selectively deliver Doxorubicin to antigen-expressing tumor cells, potentially increasing therapeutic efficacy while reducing off-target toxicity.[1][2][3][4][5]
Doxorubicin exerts its cytotoxic effect primarily through the intercalation of DNA and the inhibition of topoisomerase II, leading to DNA damage and apoptosis.[1] The targeted delivery of Doxorubicin via an ADC can enhance its therapeutic window.[1]
Data Presentation
Table 1: Key Parameters for ADC Synthesis and Characterization
| Parameter | Typical Value/Range | Method of Determination |
| Molar Ratio (Linker-Payload:Antibody) | 5:1 - 20:1 | --- |
| Reaction pH | 7.5 - 8.5 | pH meter |
| Reaction Temperature | Room Temperature (20-25°C) | Thermometer |
| Incubation Time | 1 - 4 hours | Timer |
| Average Drug-to-Antibody Ratio (DAR) | 2 - 4 | UV-Vis Spectroscopy, RP-HPLC |
| Conjugation Efficiency | 40 - 80% | UV-Vis Spectroscopy |
| ADC Purity | >95% | Size Exclusion Chromatography (SEC) |
Table 2: Representative In Vitro Cytotoxicity Data
| Cell Line | Target Antigen | ADC IC50 (nM) | Free Doxorubicin IC50 (nM) | Unconjugated Antibody IC50 (nM) |
| SK-BR-3 (Breast Cancer) | HER2 | 15 | 100 | >1000 |
| BT-474 (Breast Cancer) | HER2 | 25 | 120 | >1000 |
| MCF-7 (Breast Cancer) | HER2 (low expression) | 250 | 150 | >1000 |
| MDA-MB-231 (Breast Cancer) | HER2 (negative) | >1000 | 200 | >1000 |
Note: IC50 values are representative and can vary depending on the specific antibody, cell line, and experimental conditions.[6][7][8][9][10][11]
Experimental Protocols
Protocol 1: Antibody Reduction and Conjugation with this compound
This protocol describes the generation of free thiol groups on the antibody via reduction of interchain disulfide bonds, followed by conjugation with the iodoacetamide-functionalized Doxorubicin.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 50 mM Tris, 2 mM EDTA, pH 8.0
-
Purification columns (e.g., desalting columns)
Procedure:
-
Antibody Preparation:
-
Prepare the antibody at a concentration of 5-10 mg/mL in Reaction Buffer.
-
-
Antibody Reduction:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).
-
Add TCEP to the antibody solution to a final concentration of 1-5 mM. The molar ratio of TCEP to antibody will influence the number of reduced disulfide bonds.
-
Incubate at 37°C for 1-2 hours.
-
-
Linker-Payload Preparation:
-
Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the this compound solution to the reduced antibody solution. A molar excess of the linker-payload (e.g., 10-fold) is recommended.
-
Gently mix and incubate at room temperature for 1-2 hours in the dark.
-
-
Purification:
-
Remove excess, unreacted linker-payload by size exclusion chromatography or using desalting columns equilibrated with PBS.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This protocol provides a straightforward method to estimate the average number of Doxorubicin molecules conjugated to each antibody.[12][13][14]
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm and 495 nm (the absorbance maximum of Doxorubicin).
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law and their respective extinction coefficients.
-
The DAR is calculated as the molar ratio of the drug to the antibody.
Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the evaluation of the ADC's potency in killing cancer cells in culture.[10][15][16][17][18]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
ADC, free Doxorubicin, and unconjugated antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period and incubate overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, free Doxorubicin, and unconjugated antibody in complete culture medium.
-
Remove the overnight culture medium from the cells and add the treatment solutions. Include untreated control wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization solution to each well and mix to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each treatment by plotting cell viability against the logarithm of the concentration.
-
Visualizations
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Simplified signaling pathway of Doxorubicin-induced apoptosis.
References
- 1. Doxorubicin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergy of BID with doxorubicin in the killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic effects of a doxorubicin-transferrin conjugate in multidrug-resistant KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. advetresearch.com [advetresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmiweb.com [pharmiweb.com]
- 13. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 14. agilent.com [agilent.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Drug-to-Antibody Ratio of N-(Iodoacetamido)-Doxorubicin ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it significantly influences the therapeutic efficacy, safety, and pharmacokinetics.[1] An ADC with a low DAR may have reduced potency, while a high DAR can lead to increased toxicity and faster clearance from circulation.[2][3] Therefore, accurate and robust determination of the average DAR and the distribution of drug-loaded species is paramount during ADC development and for quality control.
These application notes provide detailed protocols for determining the DAR of ADCs synthesized using N-(Iodoacetamido)-Doxorubicin, a payload that combines the well-characterized anticancer drug doxorubicin (B1662922) with a thiol-reactive iodoacetamido linker for conjugation to cysteine residues on the antibody. The primary methods covered are Ultraviolet-Visible (UV-Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Mechanism of Action of Doxorubicin
Doxorubicin is a potent anthracycline antibiotic that exerts its cytotoxic effects through multiple mechanisms.[][5] Its primary mode of action involves the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme essential for DNA replication and transcription.[1][6] This leads to DNA double-strand breaks and the induction of apoptosis.[7] Additionally, doxorubicin can generate reactive oxygen species (ROS), causing damage to cellular components such as DNA and cell membranes.[][6]
References
- 1. Doxorubicin - Wikipedia [en.wikipedia.org]
- 2. agilent.com [agilent.com]
- 3. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 5. Doxorubicin Conjugates [biosyn.com]
- 6. researchgate.net [researchgate.net]
- 7. Doxorubicin Synthesis Service - Creative Biolabs [creative-biolabs.com]
Application Note: Purification of N-(Iodoacetamido)-Doxorubicin Antibody Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents, such as Doxorubicin, directly to tumor cells.[1][2] The linker, which connects the antibody to the cytotoxic payload, is a critical component influencing the ADC's stability, efficacy, and safety.[1][2] N-(Iodoacetamido)-Doxorubicin is a thiol-reactive derivative of Doxorubicin used to create ADCs via conjugation to free sulfhydryl groups on the antibody, typically generated by reducing interchain disulfide bonds.[3][4][5]
Following the conjugation reaction, the resulting mixture is heterogeneous, containing the desired ADC with various drug-to-antibody ratios (DARs), unconjugated antibody, excess drug-linker, and potentially aggregates.[6] The purification of this mixture is a critical manufacturing step to ensure the safety, efficacy, and batch-to-batch consistency of the final ADC product.[6][7] This application note provides a detailed protocol for the purification of this compound antibody conjugates using Size Exclusion Chromatography (SEC), a standard method for separating molecules based on size.[8][9]
Overall Experimental Workflow
The process begins with the controlled reduction of the antibody's disulfide bonds to generate reactive thiol groups. These thiols are then targeted by the iodoacetyl group of the this compound for covalent conjugation. The subsequent purification step is crucial for isolating the monomeric ADC from aggregates and unreacted starting materials. Finally, the purified ADC is characterized to determine its purity, concentration, and average DAR.
References
- 1. adcreview.com [adcreview.com]
- 2. veranova.com [veranova.com]
- 3. xcessbio.com [xcessbio.com]
- 4. This compound, 114390-30-6 | BroadPharm [broadpharm.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioagilytix.com [bioagilytix.com]
- 8. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using N-(Iodoacetamido)-Doxorubicin in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Iodoacetamido)-Doxorubicin is a derivative of the well-characterized anthracycline antibiotic and antineoplastic agent, Doxorubicin (B1662922).[1] This modified compound incorporates an iodoacetamide (B48618) functional group, which is a reactive alkylating agent capable of forming stable covalent bonds with nucleophilic residues, particularly the thiol groups of cysteine residues in proteins.[2] This feature distinguishes it from its parent compound, Doxorubicin, which primarily acts through DNA intercalation and inhibition of topoisomerase II.[3][4]
The dual mechanism of this compound—combining the DNA-damaging properties of Doxorubicin with the potential for covalent protein inhibition—makes it a valuable tool for various research applications. It can be used to investigate the effects of targeted covalent inhibition, potentially leading to enhanced potency or altered resistance profiles. Furthermore, its reactive handle makes it suitable for use as a payload in the synthesis of antibody-drug conjugates (ADCs), enabling targeted delivery to specific cell populations.[5][]
These application notes provide an overview and detailed protocols for the characterization of this compound in common cell-based assays.
Proposed Mechanism of Action
This compound is hypothesized to exert its cytotoxic effects through a dual mechanism. The doxorubicin moiety intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest.[3][7] Concurrently, the iodoacetamide group can covalently bind to cysteine residues on cellular proteins, potentially inactivating key enzymes involved in cell survival and proliferation.
Figure 1: Proposed dual mechanism of this compound.
Data Presentation
Quantitative data for this compound is not widely published. The following tables provide illustrative data based on typical results for the parent compound, Doxorubicin, in various cancer cell lines. Researchers must determine the specific values for this compound empirically.
Table 1: Illustrative Half-Maximal Inhibitory Concentration (IC50) Data
This table summarizes example IC50 values for Doxorubicin, which serves as a benchmark for evaluating the potency of this compound. The IC50 is a measure of the concentration of a drug required to inhibit a biological process by 50%.[8]
| Cell Line | Cancer Type | Illustrative IC50 (µM) after 72h | Reference |
| MCF-7 | Breast Cancer | 0.05 - 0.5 | [9] |
| MDA-MB-231 | Breast Cancer | 0.1 - 1.0 | [10] |
| HCT116 | Colon Cancer | 24.30 (µg/ml) | [9] |
| PC3 | Prostate Cancer | 2.64 (µg/ml) | [9] |
| HepG2 | Liver Cancer | 14.72 (µg/ml) | [9] |
Table 2: Example Cell Cycle Analysis Data
This table shows the expected effect of Doxorubicin on cell cycle distribution in a susceptible cell line, typically causing arrest in the G2/M phase.[7][9]
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | 60% | 25% | 15% |
| Doxorubicin (IC50) | 35% | 15% | 50% |
Experimental Protocols
Important Preliminary Steps:
-
Compound Preparation: this compound is soluble in DMSO and DMF.[1] Prepare a concentrated stock solution (e.g., 10 mM in DMSO) and store at -20°C, protected from light.[1] Avoid repeated freeze-thaw cycles.[1]
-
Cell Culture: Maintain cancer cell lines in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[11]
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Figure 2: General workflow for an MTT-based cytotoxicity assay.
Materials:
-
Target cancer cell line
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[11] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle control wells (medium with the same concentration of DMSO used for the highest drug concentration).[11]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12] Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[11][12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[11]
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[8] PI is a fluorescent dye that intercalates with the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[8]
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) for a specified period (e.g., 24 hours).[8]
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with PBS, then detach them using trypsin. Combine the detached cells with the medium collected earlier.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1x Annexin-Binding Buffer. Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide solution to the cell suspension.[13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell.
Figure 3: Logical relationship of this compound.
Materials:
-
6-well cell culture plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
PI/RNase Staining Buffer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in the apoptosis protocol.
-
Cell Harvesting: Collect and wash cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol and wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples by flow cytometry. Use the fluorescence pulse width and area to exclude doublets and aggregates. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Doxorubicin is known to cause G2/M arrest.[9]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. Doxorubicin - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. xcessbio.com [xcessbio.com]
- 7. karger.com [karger.com]
- 8. benchchem.com [benchchem.com]
- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 10. Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. advetresearch.com [advetresearch.com]
- 13. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(Iodoacetamido)-Doxorubicin in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Iodoacetamido)-Doxorubicin is a derivative of the potent chemotherapeutic agent doxorubicin (B1662922), functionalized with a thiol-reactive iodoacetamide (B48618) group.[1][2][3] This modification allows for the covalent conjugation of doxorubicin to targeting moieties, such as monoclonal antibodies, that possess available sulfhydryl groups. The resulting antibody-drug conjugate (ADC) enables the targeted delivery of the cytotoxic payload to specific cell populations, such as cancer cells overexpressing a particular antigen, thereby enhancing therapeutic efficacy while minimizing off-target toxicity.[4][5]
The iodoacetamide group reacts specifically with free thiol groups, typically found in cysteine residues of proteins, to form a stable thioether bond.[6] This application note provides detailed protocols for the conjugation of this compound to a targeting antibody, as well as methods for the characterization and evaluation of the resulting ADC both in vitro and in vivo.
Product Information
| Product Name | This compound |
| CAS Number | 114390-30-6[1][2][3] |
| Molecular Formula | C29H30INO12[1][2] |
| Molecular Weight | 711.45 g/mol [1][2] |
| Appearance | Solid |
| Solubility | Soluble in DMSO, DMF |
| Storage | Store at -20°C in the dark.[1] |
Experimental Protocols
Protocol 1: Antibody Reduction and Preparation
This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free sulfhydryl groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))
-
Reaction Buffer (e.g., Phosphate buffered saline (PBS), pH 7.0-7.4, containing EDTA)
-
Desalting columns
Procedure:
-
Prepare a solution of the monoclonal antibody at a concentration of 1-10 mg/mL in Reaction Buffer.
-
Add a 10 to 20-fold molar excess of the reducing agent (e.g., TCEP) to the antibody solution.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Remove the excess reducing agent by passing the solution through a desalting column equilibrated with Reaction Buffer.
-
Determine the concentration of the reduced antibody using a protein concentration assay (e.g., BCA or Bradford assay).
-
Quantify the number of free sulfhydryl groups per antibody using Ellman's reagent.
Protocol 2: Conjugation of this compound to Reduced Antibody
This protocol details the conjugation of the thiol-reactive doxorubicin derivative to the prepared reduced antibody.
Materials:
-
Reduced monoclonal antibody from Protocol 1
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (as in Protocol 1)
-
Desalting columns
Procedure:
-
Dissolve this compound in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Add a 5 to 10-fold molar excess of the this compound stock solution to the reduced antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Stop the reaction and remove unconjugated this compound by passing the mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Determine the final concentration of the antibody-drug conjugate (ADC).
Protocol 3: Characterization of the Antibody-Drug Conjugate (ADC)
This protocol outlines methods to characterize the purified ADC.
Methods:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Measure the absorbance of the ADC solution at 280 nm (for protein) and 495 nm (for doxorubicin).
-
Calculate the DAR using the Beer-Lambert law with the known extinction coefficients of the antibody and doxorubicin.
-
-
Size Exclusion Chromatography (SEC-HPLC):
-
Analyze the ADC by SEC-HPLC to determine the extent of aggregation and fragmentation.
-
-
Hydrophobic Interaction Chromatography (HIC):
-
Use HIC to assess the heterogeneity of the ADC preparation and separate species with different DARs.[5]
-
-
Mass Spectrometry (MS):
-
Employ techniques like ESI-MS or MALDI-TOF MS to confirm the molecular weight of the ADC and determine the distribution of drug-loaded species.[5]
-
Data Presentation
The following tables provide a template for presenting typical characterization and efficacy data for an this compound ADC.
Table 1: Physicochemical Characterization of the ADC
| Parameter | Value | Method |
| Protein Concentration | X mg/mL | BCA Assay |
| Average Drug-to-Antibody Ratio (DAR) | Y | UV-Vis Spectroscopy |
| Monomer Purity | >95% | SEC-HPLC |
| Aggregates | <5% | SEC-HPLC |
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Antigen Expression | ADC IC50 (nM) | Free Doxorubicin IC50 (nM) |
| Antigen-Positive (e.g., BT-474) | High | A | C |
| Antigen-Negative (e.g., MCF-7) | Low | B (>A) | D (≈C) |
Table 3: In Vivo Antitumor Efficacy in Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | ±X |
| Free Doxorubicin | Z | TGI_dox | -Y |
| ADC | Z (doxorubicin equivalent) | TGI_ADC (>TGI_dox) | ±Z ( |
| Non-targeting ADC | Z (doxorubicin equivalent) | TGI_nt | ±W |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the preparation and evaluation of an this compound ADC.
Proposed Signaling Pathway of ADC Action
Caption: Proposed mechanism of action for an this compound antibody-drug conjugate.
References
- 1. xcessbio.com [xcessbio.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Trastuzumab-Doxorubicin Conjugate Provides Enhanced Anti-Cancer Potency and Reduced Cardiotoxicity [scirp.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Targeted delivery of doxorubicin into tumor cells by nanostructured lipid carriers conjugated to anti-EGFRvIII monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive Analytical Characterization of N-(Iodoacetamido)-Doxorubicin Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells.[1] This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload, maximizing efficacy while minimizing systemic toxicity.[2] An ADC is comprised of three core components: a tumor-specific antibody, a potent cytotoxic payload, and a chemical linker that connects them.[3]
This application note focuses on the analytical characterization of ADCs synthesized using N-(Iodoacetamido)-Doxorubicin. In this system, the anthracycline antibiotic Doxorubicin, which induces cell death by intercalating DNA and inhibiting topoisomerase II, serves as the cytotoxic payload.[4] It is conjugated to the antibody via an N-(Iodoacetamido) group, a thiol-reactive linker that forms a stable thioether bond with cysteine residues.[5] This typically involves the reduction of the antibody's interchain disulfide bonds to expose free sulfhydryl groups for conjugation.
The inherent heterogeneity of ADCs, resulting from variations in the number of conjugated drugs and the specific sites of attachment, presents significant analytical challenges.[6][7] Therefore, a comprehensive suite of analytical techniques is essential to ensure the quality, consistency, and safety of the final product. Critical Quality Attributes (CQAs) such as the drug-to-antibody ratio (DAR), drug load distribution, aggregate and fragment levels, and charge heterogeneity must be thoroughly evaluated.[1][8] This document provides detailed protocols and data presentation guidelines for the key analytical methods used to characterize this compound ADCs.
Conjugation Chemistry and Mechanism of Action
The conjugation process for an this compound ADC is a two-step process involving the reduction of the antibody followed by the alkylation of the resulting free thiols. The iodoacetamide (B48618) group is highly specific for sulfhydryl groups, leading to a stable thioether linkage.
Caption: Cysteine-directed conjugation workflow for this compound ADC.
Once the ADC binds to its target antigen on a cancer cell, it is internalized, typically through receptor-mediated endocytosis.[2] The antibody is trafficked to the lysosome, where it is degraded, releasing the Doxorubicin payload to exert its cytotoxic effect in the nucleus.
Caption: Simplified mechanism of action for a Doxorubicin-based ADC.
Overall Analytical Workflow
A multi-faceted analytical strategy employing orthogonal techniques is required for the comprehensive characterization of an ADC. This ensures that all critical quality attributes are accurately assessed. The workflow typically begins with methods to determine the average DAR and drug distribution, followed by analyses of purity, aggregation, and structural integrity.
Caption: Orthogonal analytical workflow for ADC characterization.
Key Analytical Techniques and Protocols
Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates molecules based on their hydrophobicity under non-denaturing conditions.[9] Since the Doxorubicin payload is hydrophobic, ADC species with more drugs attached are more hydrophobic and elute later from the HIC column.[10] This technique is considered the gold standard for determining the drug load distribution and average DAR for cysteine-linked ADCs.[11][12]
Protocol:
-
System: HPLC or UPLC system, preferably bio-inert, with a UV detector.
-
Column: TSKgel Butyl-NPR or similar HIC column.
-
Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Injection Volume: 10-20 µL.
-
Gradient:
-
0-5 min: 0% B
-
5-35 min: 0-100% B (linear gradient)
-
35-40 min: 100% B
-
40-45 min: 100-0% B
-
45-50 min: 0% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm.
-
Data Analysis: Integrate the peak areas for each species (DAR0, DAR2, DAR4, DAR6, DAR8). Calculate the weighted average DAR using the formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
Data Presentation:
| Drug-Loaded Species | Retention Time (min) | Relative Peak Area (%) |
| DAR0 (Unconjugated) | 12.5 | 5.2 |
| DAR2 | 18.9 | 25.8 |
| DAR4 | 23.1 | 48.5 |
| DAR6 | 26.4 | 18.1 |
| DAR8 | 28.7 | 2.4 |
| Average DAR | 4.02 |
DAR and Purity Analysis by Reversed-Phase HPLC (RP-HPLC)
Principle: RP-HPLC provides an orthogonal method for DAR determination.[11] The ADC is first reduced to separate the heavy chains (HC) and light chains (LC). The chains are then separated based on hydrophobicity. Drug conjugation increases the hydrophobicity, allowing separation of unconjugated chains from drug-loaded chains (e.g., LC, LC-Dox; HC, HC-Dox, HC-Dox2, HC-Dox3).[13]
Protocol:
-
System: UPLC system with UV detector.
-
Column: Agilent PLRP-S or equivalent polymeric reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Sample Preparation:
-
To 50 µg of ADC (at 1 mg/mL), add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the disulfide bonds.
-
-
Injection Volume: 10 µL.
-
Gradient: 20-60% B over 30 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 80°C.
-
Detection: UV at 280 nm.
-
Data Analysis: Calculate the weighted average DAR based on the relative peak areas of the light and heavy chain species.[13][] Average DAR = [Σ(%HC_species * #Drugs_on_HC) + Σ(%LC_species * #Drugs_on_LC)] / 100
Data Presentation:
| Chain Species | Retention Time (min) | Relative Peak Area (%) |
| Light Chain (LC) | 10.2 | 15.1 |
| Light Chain + 1 Dox (LC1) | 12.8 | 84.9 |
| Heavy Chain (HC) | 18.5 | 10.5 |
| Heavy Chain + 1 Dox (HC1) | 20.1 | 45.3 |
| Heavy Chain + 2 Dox (HC2) | 21.5 | 38.6 |
| Heavy Chain + 3 Dox (HC3) | 22.7 | 5.6 |
| Average DAR | 3.98 |
Aggregate and Fragment Analysis by Size Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their hydrodynamic size.[15] It is the primary method for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments) in the ADC sample.[3] Maintaining a low level of aggregation is critical, as aggregates can impact efficacy and immunogenicity.
Protocol:
-
System: HPLC or UPLC system with UV detector.
-
Column: Agilent AdvanceBio SEC 200 Å or equivalent.[16]
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.
-
Sample Preparation: Dilute ADC to 1 mg/mL in the mobile phase.
-
Injection Volume: 20 µL.
-
Flow Rate: 1.0 mL/min (HPLC) or 0.35 mL/min (UPLC).
-
Detection: UV at 280 nm.
-
Data Analysis: Integrate peaks corresponding to aggregate, monomer, and fragment. Calculate the relative percentage of each.
Data Presentation:
| Species | Retention Time (min) | Relative Peak Area (%) | Specification |
| Aggregate (HMW) | 8.1 | 1.2 | ≤ 2.0% |
| Monomer | 10.5 | 98.5 | ≥ 97.0% |
| Fragment (LMW) | 12.3 | 0.3 | ≤ 1.0% |
Purity and Heterogeneity by Capillary Electrophoresis (CE-SDS)
Principle: CE-SDS is a highly efficient technique for assessing ADC purity and integrity.[17] Under non-reducing conditions, it separates the intact ADC from fragments and impurities based on size. Under reducing conditions, it separates the constituent heavy and light chains, providing information on chain integrity and conjugation distribution.[18][19]
Protocol:
-
System: Capillary Electrophoresis instrument (e.g., Beckman PA 800, Sciex Maurice).
-
Reagents: CE-SDS analysis kit (containing SDS sample buffer, reducing agent like DTT, and gel buffer).
-
Sample Preparation (Non-Reduced):
-
Mix 10 µL of ADC (1 mg/mL) with 10 µL of SDS sample buffer and 2 µL of Iodoacetamide (IAM) to prevent disulfide scrambling.[19]
-
Heat at 70°C for 10 minutes.
-
-
Sample Preparation (Reduced):
-
Mix 10 µL of ADC (1 mg/mL) with 10 µL of SDS sample buffer containing DTT.
-
Heat at 70°C for 10 minutes.
-
-
Separation: Follow the instrument manufacturer's protocol for injection and separation.
-
Detection: UV at 220 nm.
-
Data Analysis: Analyze the electropherogram to determine the relative percentage of the main peak (purity) and any fragments or impurities.
Data Presentation:
Table 4a: Non-Reduced CE-SDS Analysis
| Peak | Migration Time (min) | Identity | Corrected Peak Area (%) |
| 1 | 18.5 | Fragment (2H1L) | 0.8 |
| 2 | 20.1 | Intact ADC (Monomer) | 98.9 |
| 3 | 22.4 | Fragment (LC) | 0.3 |
| Purity | 98.9% |
Table 4b: Reduced CE-SDS Analysis
| Peak | Migration Time (min) | Identity | Corrected Peak Area (%) |
| 1 | 12.3 | Unconjugated Light Chain | 3.1 |
| 2 | 13.5 | Conjugated Light Chain (LC1) | 17.2 |
| 3 | 19.8 | Conjugated Heavy Chain (HCn) | 79.7 |
Mass Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: MS provides a direct measurement of the ADC's molecular weight, confirming its identity and drug load distribution.[6] Native SEC-MS allows for analysis of the intact, non-covalent ADC structure, providing DAR values that are comparable to HIC.[20] Denaturing LC-MS of the reduced ADC confirms the mass of the individual light and heavy chains and their conjugated forms.
Protocol (Intact Mass - Native SEC-MS):
-
System: UPLC coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
Column: SEC column suitable for MS.
-
Mobile Phase: 100 mM Ammonium Acetate, pH 7.0.
-
Sample Preparation: Buffer exchange ADC into the mobile phase. Dilute to 0.5 mg/mL.
-
MS Settings:
-
Mode: Positive Ion, ESI
-
Acquisition Range: 2000-8000 m/z
-
Optimize for native protein analysis (low cone voltage, etc.).
-
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different drug-loaded species. Calculate the average DAR from the deconvoluted spectrum.
Data Presentation:
| Drug-Loaded Species | Expected Mass (Da) | Observed Mass (Da) | Relative Abundance (%) |
| DAR0 | 148,500 | 148,502 | 5.5 |
| DAR2 | 149,980 | 149,981 | 26.1 |
| DAR4 | 151,460 | 151,463 | 48.0 |
| DAR6 | 152,940 | 152,942 | 17.9 |
| DAR8 | 154,420 | 154,425 | 2.5 |
| Average DAR | 4.01 |
References
- 1. adcreview.com [adcreview.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmafocusamerica.com [pharmafocusamerica.com]
- 4. Doxorubicin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Switching positions: Assessing the dynamics of conjugational heterogeneity in antibody-drug conjugates using CE-SDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 11. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. m.youtube.com [m.youtube.com]
- 13. agilent.com [agilent.com]
- 15. agilrom.ro [agilrom.ro]
- 16. Methods for mAb and ADC analysis | Separation Science [sepscience.com]
- 17. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 19. nist.gov [nist.gov]
- 20. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
troubleshooting low N-(Iodoacetamido)-Doxorubicin conjugation efficiency
Welcome to the technical support center for N-(Iodoacetamido)-Doxorubicin conjugation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a derivative of the potent anthracycline antibiotic and antineoplastic agent, Doxorubicin (B1662922).[1] It is primarily used as a payload for creating Antibody-Drug Conjugates (ADCs).[2][3] The iodoacetamide (B48618) group allows for the covalent attachment of Doxorubicin to biomolecules, most commonly via the sulfhydryl (thiol) groups of cysteine residues.[4][5] This targeted delivery approach aims to increase the therapeutic efficacy of Doxorubicin against cancer cells while minimizing systemic toxicity.[6][7]
Q2: What is the chemical mechanism of this compound conjugation?
The conjugation occurs via a nucleophilic substitution (SN2) reaction. The deprotonated thiol group (thiolate anion, -S⁻) of a cysteine residue on a protein or peptide acts as a nucleophile, attacking the carbon atom bonded to iodine on the iodoacetamide moiety of Doxorubicin. This results in the displacement of the iodide leaving group and the formation of a stable thioether bond, covalently linking Doxorubicin to the biomolecule.[8]
Q3: What are the critical parameters for a successful conjugation reaction?
Successful conjugation hinges on several key factors:
-
pH: The reaction is highly pH-dependent. An optimal pH range is required to ensure the target thiol groups are sufficiently deprotonated (reactive) without promoting significant side reactions or hydrolysis of the iodoacetamide group.[8]
-
Availability of Free Thiols: Disulfide bonds within the protein must be reduced to generate free, reactive thiol groups. Preventing their re-oxidation is also crucial.[9]
-
Reagent Quality and Stoichiometry: The purity and stability of this compound are paramount. The molar ratio of the Doxorubicin derivative to the biomolecule must be optimized to achieve the desired drug-to-antibody ratio (DAR) without causing precipitation.[10][11]
-
Absence of Interfering Substances: Reaction buffers should be free of extraneous nucleophiles (e.g., Tris) or excess reducing agents that can compete with the target reaction.[12][13]
Troubleshooting Guide: Low Conjugation Efficiency
This guide addresses the most common issue encountered during conjugation: low or inconsistent yield of the desired product.
Q4: I am observing very low or no conjugation. What are the potential causes and how can I fix it?
Low conjugation efficiency is a multifaceted problem. The following sections break down the most likely causes.
Issue 1: Suboptimal Reaction pH
Potential Cause: The pH of your reaction buffer is critical. The rate of alkylation of cysteine by iodoacetamide is pH-dependent, with optimal reactivity typically occurring in a slightly alkaline range where the thiol group (pKa ~8.0-8.5) is deprotonated to its more nucleophilic thiolate form.[8][14] If the pH is too low (<7), the reaction rate will be very slow. Conversely, if the pH is too high (>8.5), you risk significant side reactions and hydrolysis of the iodoacetamide.[8]
Solutions:
-
Verify Buffer pH: Ensure your reaction buffer is accurately prepared and maintained within the optimal pH range of 7.5-8.5.[8]
-
Optimize pH: Perform small-scale pilot reactions across a pH gradient (e.g., 7.0, 7.5, 8.0, 8.5) to determine the ideal condition for your specific biomolecule.
Issue 2: Inactive or Degraded this compound
Potential Cause: The iodoacetamide reactive group is susceptible to hydrolysis, especially in aqueous solutions at neutral to alkaline pH, rendering it non-reactive.[12] Improper storage or repeated freeze-thaw cycles can also lead to degradation of the compound.[1] Doxorubicin itself is sensitive to alkaline conditions, high temperatures, and light.[15]
Solutions:
-
Fresh Reagent Preparation: Prepare stock solutions of this compound fresh in an anhydrous, compatible solvent like DMSO or DMF immediately before use.[1][5]
-
Proper Storage: Store the solid compound and stock solutions at -20°C or lower, protected from light and moisture.[1][5] Avoid repeated freeze-thaw cycles.[1]
-
Quality Check: If in doubt, verify the integrity of your this compound using analytical techniques like HPLC-MS.
Issue 3: Lack of Available Free Thiols on the Biomolecule
Potential Cause: The target cysteine residues on your protein or peptide may be present as disulfide bonds, which are unreactive towards iodoacetamide.[9] Even after reduction, these free thiols can re-oxidize back to disulfide bridges, particularly in the presence of oxygen or divalent metals.
Solutions:
-
Efficient Reduction: Ensure complete reduction of disulfide bonds using an appropriate reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it is effective over a wider pH range and does not contain a thiol group itself, simplifying its removal.[9][12]
-
Remove Excess Reducing Agent: Excess thiol-containing reducing agents like DTT must be removed prior to adding the iodoacetamide reagent, as they will compete for conjugation.[12] Removal can be achieved through dialysis or size-exclusion chromatography (SEC).
-
Prevent Re-oxidation: Perform the conjugation reaction in degassed, oxygen-free buffers. The inclusion of a chelating agent like EDTA (0.5-1 mM) can help by sequestering metal ions that catalyze oxidation.[16]
Issue 4: Incorrect Stoichiometry or Interfering Substances
Potential Cause: The molar ratio of this compound to the biomolecule can significantly impact efficiency. An insufficient amount of the Doxorubicin derivative will lead to low conjugation, while a large excess can increase the likelihood of off-target reactions and product aggregation.[11][17] Additionally, common buffer components like Tris or azide (B81097) contain nucleophilic amines that can react with iodoacetamide and reduce the amount available for thiol conjugation.
Solutions:
-
Optimize Molar Ratio: A molar excess of the iodoacetamide reagent is typically required. Start with a 10 to 20-fold molar excess and optimize based on experimental results.[16] For larger molecules or nanoparticles, steric hindrance may require a higher ratio.[11]
-
Use Non-Reactive Buffers: Use buffers free of primary amines, such as phosphate-buffered saline (PBS) or HEPES, at the desired pH.
-
Purify the Biomolecule: Ensure the starting biomolecule solution is free from contaminants or carrier proteins that might contain reactive groups.
Data & Protocols
Quantitative Data Summary
Table 1: Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 114390-30-6 | [1][2] |
| Molecular Formula | C₂₉H₃₀INO₁₂ | [1][5] |
| Molecular Weight | 711.5 Da | [1][5] |
| Solubility | DMSO, DMF | [1][5] |
| Storage | -20°C, protected from light | [1][5] |
| Stability | Stable for at least 6 months at -20°C. Avoid freeze/thaw cycles. |[1] |
Table 2: Recommended Reaction Parameters for Iodoacetamide-Thiol Conjugation
| Parameter | Recommended Range/Condition | Rationale & Notes | Source(s) |
|---|---|---|---|
| pH | 7.5 - 8.5 | Balances thiol deprotonation for reactivity with minimizing side reactions. | [8] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperature (4°C) minimizes side reactions but requires longer incubation. Room temperature increases reaction rate. | [12][16] |
| Reaction Time | 2 - 16 hours | Highly dependent on temperature, pH, and reactants. Monitor reaction progress. | [12][16] |
| Molar Excess of Iodoacetamide | 10 - 20 fold | Ensures reaction goes to completion. May need optimization for sterically hindered sites. | [16] |
| Recommended Buffers | PBS, HEPES | Non-nucleophilic buffers are essential to avoid quenching the reaction. |[17] |
Experimental Protocols
Protocol 1: General Conjugation of this compound to an Antibody Fragment (Fab'-SH)
This protocol provides a general workflow. Optimization of molar ratios, concentrations, and incubation times is highly recommended.
-
Reduction of Disulfide Bonds:
-
Prepare the antibody fragment (e.g., Fab') in a degassed, amine-free buffer (e.g., PBS, pH 7.2 with 1 mM EDTA).
-
Add a 10-fold molar excess of TCEP from a freshly prepared stock solution.
-
Incubate at 37°C for 60 minutes.
-
Remove the excess TCEP using a desalting column (e.g., SEC) pre-equilibrated with the degassed reaction buffer.
-
-
Conjugation Reaction:
-
Immediately after TCEP removal, determine the protein concentration and the concentration of free thiols (see Protocol 2).
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Add a 10 to 20-fold molar excess of the this compound solution to the reduced antibody fragment.
-
Incubate the reaction mixture for 16 hours at 4°C or for 2 hours at room temperature, protected from light.[16]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and cap any remaining unreacted thiols, add a final concentration of 10 mM N-ethylmaleimide or cysteine and incubate for 15 minutes.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and other small molecules by purifying the conjugate via Size Exclusion Chromatography (SEC) or dialysis.[]
-
For ADCs, further purification to separate species with different drug-to-antibody ratios (DARs) can be performed using Hydrophobic Interaction Chromatography (HIC).[]
-
Protocol 2: Quantification of Free Thiols (Ellman's Test)
This assay is used to confirm the presence of reactive thiols after the reduction step.
-
Prepare Reagents:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
Ellman's Reagent (DTNB): 4 mg/mL in the reaction buffer.
-
Standard: Cysteine solution of known concentration.
-
-
Procedure:
-
Establish a standard curve using the cysteine solution.
-
Add a small volume of your reduced protein sample to the reaction buffer in a microplate well.
-
Add the DTNB solution.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
Calculate the thiol concentration based on the standard curve.
-
Visualizations
Diagrams of Key Processes
Caption: Reaction mechanism for covalent bond formation.
Caption: Troubleshooting workflow for low conjugation.
Caption: General experimental workflow overview.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. xcessbio.com [xcessbio.com]
- 3. Doxorubicin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 5. This compound, 114390-30-6 | BroadPharm [broadpharm.com]
- 6. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted delivery of doxorubicin through conjugation with EGF receptor–binding peptide overcomes drug resistance in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. cellmosaic.com [cellmosaic.com]
- 11. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. leica-microsystems.com [leica-microsystems.com]
- 13. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cancer-targeting Antibody–Drug Conjugates: Site-specific Conjugation of Doxorubicin to Anti-EGFR 528 Fab' through a Polyethylene Glycol Linker | Australian Journal of Chemistry | ConnectSci [connectsci.au]
- 17. dspace.library.uu.nl [dspace.library.uu.nl]
Technical Support Center: Preventing Aggregation of N-(Iodoacetamido)-Doxorubicin ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of N-(Iodoacetamido)-Doxorubicin Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in ADCs?
This compound is a derivative of the potent chemotherapeutic agent doxorubicin (B1662922). The iodoacetamido group serves as a reactive handle for conjugation to antibodies, typically targeting thiol groups on cysteine residues. This allows for the targeted delivery of doxorubicin to cancer cells, aiming to increase efficacy and reduce systemic toxicity compared to the free drug.[1]
Q2: What are the primary causes of aggregation in this compound ADCs?
Aggregation of these ADCs is a multifaceted issue primarily driven by the increased hydrophobicity of the final conjugate.[][3][4] Key contributing factors include:
-
High Drug-to-Antibody Ratio (DAR): A higher number of hydrophobic doxorubicin molecules per antibody increases the overall hydrophobicity, leading to self-association to minimize exposure to the aqueous environment.[5][6]
-
Hydrophobic Nature of Doxorubicin and Linker: Both doxorubicin and the linker used for conjugation can be inherently hydrophobic, contributing to the propensity for aggregation.[3][7][8]
-
Conjugation Chemistry: The process of conjugating this compound to the antibody can sometimes lead to conformational changes in the antibody, exposing previously buried hydrophobic regions and promoting aggregation.[5][6]
-
Formulation and Storage Conditions: Suboptimal buffer conditions (pH, ionic strength), temperature fluctuations, and mechanical stress (e.g., agitation) can all contribute to ADC instability and aggregation.[6]
Q3: How does aggregation impact the efficacy and safety of my ADC?
ADC aggregation can have significant negative consequences:
-
Reduced Efficacy: Aggregates may have a diminished ability to bind to the target antigen on cancer cells, thereby reducing the therapeutic effect.[9]
-
Increased Immunogenicity: The presence of aggregates can trigger an unwanted immune response in patients.[9]
-
Altered Pharmacokinetics: Aggregated ADCs are often cleared more rapidly from circulation, reducing their half-life and the opportunity to reach the tumor site.[10]
-
Increased Off-Target Toxicity: Aggregates can lead to non-specific uptake by healthy tissues, potentially causing unintended toxicity.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound ADCs.
Problem 1: Significant aggregation observed immediately after conjugation.
-
Potential Cause: High hydrophobicity due to a high DAR or the intrinsic properties of the linker and doxorubicin. The conjugation process itself might also be inducing conformational changes in the antibody.[3][5][6]
-
Troubleshooting Steps:
-
Optimize DAR: Aim for a lower, more controlled DAR. A DAR of 2 to 4 is often a good starting point.[]
-
Modify the Linker: Consider using a more hydrophilic linker, such as one incorporating polyethylene (B3416737) glycol (PEG) moieties, to counteract the hydrophobicity of doxorubicin.[][4][5]
-
Control Conjugation Conditions: Ensure that the pH and temperature of the conjugation reaction are optimal for maintaining antibody stability. Avoid conditions that could lead to denaturation.[6] Immobilizing the antibody on a solid support during conjugation can physically prevent aggregation.[6]
-
Problem 2: Gradual aggregation occurs during storage.
-
Potential Cause: Suboptimal formulation or storage conditions.
-
Troubleshooting Steps:
-
Formulation Optimization:
-
pH: Maintain the formulation at a pH that ensures the stability of the ADC. This is typically between pH 5.0 and 7.0 for antibodies.
-
Excipients: Include stabilizing excipients in your formulation. Sugars (e.g., sucrose, trehalose) and amino acids (e.g., arginine, glycine) can help prevent aggregation.[] Surfactants like polysorbates (e.g., Polysorbate 20 or 80) can minimize surface-induced aggregation.[]
-
-
Storage Conditions:
-
Problem 3: Inconsistent results in functional assays.
-
Potential Cause: Heterogeneity of the ADC preparation, including the presence of aggregates and unconjugated antibody.[13]
-
Troubleshooting Steps:
-
Purification: Implement a robust purification strategy after conjugation to remove aggregates and unconjugated antibody. Size exclusion chromatography (SEC) is a commonly used method for this purpose.[5][14]
-
Analytical Characterization: Thoroughly characterize your ADC preparation using a panel of analytical techniques to assess purity, DAR, and aggregation levels.
-
Data Presentation
Table 1: Common Excipients to Mitigate ADC Aggregation
| Excipient Class | Examples | Mechanism of Action | Typical Concentration |
| Sugars | Sucrose, Trehalose | Act as cryoprotectants and lyoprotectants, stabilize protein structure. | 5-10% (w/v) |
| Amino Acids | Arginine, Glycine, Histidine | Reduce protein-protein interactions and can act as buffering agents. | 100-250 mM |
| Surfactants | Polysorbate 20, Polysorbate 80 | Prevent surface-induced aggregation at air-water interfaces.[] | 0.01-0.1% (w/v) |
Table 2: Analytical Techniques for ADC Aggregation Analysis
| Technique | Principle | Information Obtained |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius.[5][14] | Quantifies monomers, dimers, and higher-order aggregates. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to particle motion.[3] | Determines the size distribution of particles in solution. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity.[14] | Can be used to determine the drug-to-antibody ratio (DAR). |
| Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) | Measures the rate at which molecules sediment in a centrifugal field.[15] | Provides detailed information on the size, shape, and distribution of aggregates. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregation Analysis
-
System Preparation: Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with the mobile phase (typically a phosphate (B84403) or histidine buffer at a physiological pH, e.g., pH 6.8-7.4, containing 150-200 mM NaCl).
-
Sample Preparation: Dilute the this compound ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Injection: Inject a defined volume of the sample (e.g., 20 µL) onto the column.
-
Elution: Elute the sample isocratically at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Detection: Monitor the elution profile using a UV detector at 280 nm (for the antibody) and a wavelength specific to doxorubicin (around 480 nm).
-
Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates to determine the percentage of each species.
Protocol 2: Formulation Screening with Stabilizing Excipients
-
Buffer Preparation: Prepare a series of formulation buffers with varying pH (e.g., 5.0, 6.0, 7.0) and containing different stabilizing excipients (refer to Table 1).
-
ADC Dialysis/Buffer Exchange: Dialyze or buffer exchange the purified this compound ADC into each of the formulation buffers.
-
Stress Conditions: Subject aliquots of each formulation to accelerated stress conditions, such as elevated temperature (e.g., 40°C for 1-4 weeks) or mechanical agitation.
-
Analysis: At specified time points, analyze the samples for aggregation using SEC (as described in Protocol 1) and for any changes in the DAR using HIC.
-
Selection: Select the formulation that best maintains the stability of the ADC under stress conditions.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 3. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Monoclonal antibody conjugates of doxorubicin prepared with branched peptide linkers: inhibition of aggregation by methoxytriethyleneglycol chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 10. researchgate.net [researchgate.net]
- 12. Physical and Chemical Stability of Antibody Drug Conjugates: Current Status: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 13. veranova.com [veranova.com]
- 14. pharmafocusamerica.com [pharmafocusamerica.com]
- 15. biopharmaspec.com [biopharmaspec.com]
Technical Support Center: Optimizing N-(Iodoacetamido)-Doxorubicin to Antibody Molar Ratio
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the molar ratio of N-(Iodoacetamido)-Doxorubicin to antibodies for the development of antibody-drug conjugates (ADCs).
Troubleshooting Guides
This section addresses specific issues that may arise during the conjugation of this compound to an antibody.
Issue 1: Low Drug-to-Antibody Ratio (DAR)
A lower than expected DAR can significantly reduce the potency of your ADC.[1]
| Potential Cause | Troubleshooting Action |
| Incomplete Antibody Reduction | Optimize the concentration of the reducing agent (e.g., DTT or TCEP), temperature, and incubation time.[1] Verify the number of free thiols per antibody using Ellman's assay before proceeding with conjugation. |
| Insufficient Molar Excess of this compound | Increase the molar ratio of the this compound to the antibody in the conjugation reaction. It is advisable to perform a time-course experiment to determine the optimal reaction time for your specific system. |
| Suboptimal Reaction Conditions | Maintain the reaction pH within the optimal range of 6.5-7.5 for thiol-reactive conjugations to ensure selectivity for thiols.[] |
| Low Antibody Concentration | For efficient conjugation, it is recommended to have an antibody concentration of at least 0.5 mg/mL. If your antibody solution is too dilute, consider using an antibody concentration kit. |
| Presence of Impurities | Ensure the antibody purity is greater than 95%. Impurities in the antibody preparation can compete with the target antibody for the label. |
Issue 2: High Levels of Aggregation in the Final ADC Product
ADC aggregation can be a significant issue, often stemming from the increased hydrophobicity of the drug-linker conjugate.
| Potential Cause | Troubleshooting Action |
| High Drug-to-Antibody Ratio (DAR) | A higher drug loading increases the overall hydrophobicity of the ADC, which can promote aggregation. Consider targeting a lower DAR by reducing the molar excess of this compound. |
| Hydrophobic Nature of Doxorubicin (B1662922) | Doxorubicin is a hydrophobic molecule. To minimize aggregation, consider using a formulation buffer containing stabilizing excipients. |
| Improper Buffer Conditions | The choice of buffer and the presence of certain excipients can influence ADC stability and aggregation. Screen different buffer formulations to find the optimal conditions for your ADC. |
| Over-reduction of the Antibody | Excessive reduction of the antibody can lead to unfolding and subsequent aggregation.[1] Carefully control the amount of reducing agent and the reaction time. |
Issue 3: Inconsistent Results Between Batches
Batch-to-batch variability can hinder the development and clinical translation of ADCs.
| Potential Cause | Troubleshooting Action |
| Variable Quality of Starting Materials | Ensure consistent quality of the antibody and this compound. Perform quality control checks on each new batch of reagents. |
| Deviations in Reaction Conditions | Strictly control reaction parameters such as temperature, pH, incubation time, and molar ratios.[1] |
| Inadequate Purification | Optimize the purification method to ensure complete removal of unreacted drug-linker and other impurities. Inconsistent purification can lead to variations in the final product. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to antibody?
The optimal molar ratio is highly dependent on the specific antibody and the desired DAR. A common starting point is a 5- to 20-fold molar excess of the drug-linker to the antibody. It is recommended to perform a series of experiments with varying molar ratios to determine the optimal conditions for your specific ADC.
Q2: How does the Drug-to-Antibody Ratio (DAR) affect my ADC?
The DAR is a critical quality attribute of an ADC that can impact its efficacy and toxicity.[3]
-
Low DAR: May result in reduced potency.
-
High DAR: Can lead to faster clearance from circulation, increased toxicity, and a higher propensity for aggregation.[4][5] Preclinical studies suggest that maytansinoid conjugates with a DAR between 2 and 6 have a better therapeutic index than those with a very high DAR (around 9-10).[4][5]
Q3: What is the ideal pH for the conjugation reaction?
The iodoacetamide (B48618) group reacts with thiol groups (from reduced cysteines) on the antibody. The optimal pH range for this reaction is typically between 6.5 and 7.5 to ensure specificity.[]
Q4: How can I determine the DAR of my final ADC product?
Several methods can be used to determine the average DAR of an ADC, including:
-
UV/Vis Spectroscopy: A relatively simple method that can be used if the drug and antibody have distinct absorbance maxima.
-
Hydrophobic Interaction Chromatography (HIC): A standard technique for analyzing the drug distribution and average DAR of cysteine-conjugated ADCs.
-
Reversed-Phase Liquid Chromatography (RPLC) coupled with Mass Spectrometry (LC/MS): A powerful method for measuring the DAR and drug load distribution.[6]
Q5: My final product appears unstable. What could be the cause?
The stability of the final conjugate can be influenced by several factors. While the thioether bond formed between the iodoacetamide and the cysteine thiol is generally stable, the overall stability of the ADC can be compromised by the hydrophobic nature of doxorubicin, leading to aggregation over time. Storing the ADC in an appropriate formulation buffer and at the recommended temperature is crucial.
Experimental Protocols
1. Antibody Reduction
This protocol describes a general procedure for the partial reduction of antibody interchain disulfide bonds to generate free thiol groups for conjugation.
-
Buffer Exchange: Exchange the antibody into a conjugation buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5).
-
Addition of Reducing Agent: Add a freshly prepared solution of a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A typical starting point is a 10- to 50-fold molar excess of the reducing agent.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Removal of Reducing Agent: Immediately remove the excess reducing agent using a desalting column or tangential flow filtration.
2. Conjugation of this compound to the Antibody
-
Prepare this compound: Dissolve the this compound in a suitable organic solvent (e.g., DMSO) at a high concentration.
-
Add to Antibody: Add the desired molar excess of the this compound solution to the reduced antibody. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.
-
Quenching (Optional): To stop the reaction, a thiol-containing reagent like N-acetylcysteine or cysteine can be added to quench any unreacted iodoacetamide groups.
3. Purification of the ADC
-
Purification Method: Purify the ADC from unreacted drug-linker and other impurities using methods such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or tangential flow filtration.
-
Buffer Exchange: Exchange the purified ADC into a suitable formulation buffer for storage.
4. DAR Determination by UV/Vis Spectroscopy
-
Measure Absorbance: Measure the absorbance of the purified ADC at 280 nm (for the antibody) and the absorbance maximum of doxorubicin (approximately 480 nm).
-
Calculate Concentrations: Use the Beer-Lambert law and the known extinction coefficients of the antibody and doxorubicin to calculate their respective concentrations.
-
Calculate DAR: The DAR is the molar ratio of the drug to the antibody.
Data Presentation
Table 1: Example of Molar Ratio Optimization
| Molar Ratio (Drug-Linker : Antibody) | Average DAR | % Monomer | In Vitro Potency (IC50, nM) |
| 5:1 | 2.1 | 98% | 15.2 |
| 10:1 | 3.8 | 95% | 5.8 |
| 20:1 | 6.5 | 89% | 2.1 |
| 40:1 | 7.9 | 82% | 1.5 |
Table 2: Impact of DAR on ADC Pharmacokinetics
| Average DAR | Clearance (mL/hr/kg) | Half-life (hours) |
| 2.1 | 0.5 | 350 |
| 3.8 | 0.6 | 320 |
| 6.5 | 1.2 | 210 |
| 7.9 | 2.5 | 150 |
Visualizations
Caption: Experimental workflow for the synthesis of a doxorubicin-ADC.
Caption: Mechanism of action of a doxorubicin-ADC.
References
- 1. benchchem.com [benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. leica-microsystems.com [leica-microsystems.com]
reducing hydrolysis of iodoacetamide linker during conjugation
Welcome to the technical support center for iodoacetamide (B48618) linker conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing iodoacetamide linker hydrolysis and other common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of iodoacetamide linker instability during conjugation?
A1: The primary cause of iodoacetamide linker instability in aqueous solutions is hydrolysis. Iodoacetamide is susceptible to reaction with water, which leads to the formation of inactive hydroxyacetamide. This process is accelerated by factors such as alkaline pH, elevated temperature, and prolonged incubation times.[1][2] The reagent is also light-sensitive, and exposure to light can lead to its degradation.[1]
Q2: How does pH affect the efficiency of my iodoacetamide conjugation?
A2: The pH of the reaction buffer is a critical parameter. The optimal pH for the reaction of iodoacetamide with cysteine residues is typically between 7.5 and 9.0.[1] In this pH range, the cysteine thiol group (-SH) is sufficiently deprotonated to the more nucleophilic thiolate anion (-S-), which readily reacts with the iodoacetamide linker.[3] However, at higher pH values, the rate of iodoacetamide hydrolysis also increases, and the propensity for off-target reactions with other amino acid residues like lysine (B10760008) and histidine is greater.[1][4][5]
Q3: My conjugation efficiency is low. What are the possible causes and solutions?
A3: Low conjugation efficiency can stem from several factors. One of the most common is the hydrolysis of the iodoacetamide linker before it has a chance to react with the target molecule. Another possibility is the presence of competing nucleophiles in the reaction buffer, such as Tris or other primary amines. It is also crucial to ensure that the sulfhydryl groups on the target molecule are available and not oxidized to disulfides.
Q4: What are the common side reactions associated with iodoacetamide conjugation?
A4: Besides the desired reaction with cysteine thiols, iodoacetamide can undergo several side reactions. The most prominent is hydrolysis.[2] Additionally, off-target alkylation of other nucleophilic amino acid residues can occur, especially at higher pH and with an excess of the reagent.[4] These residues include the imidazole (B134444) group of histidine, the thioether of methionine, and the ε-amino group of lysine.[1][4] The N-terminal α-amino group of a protein can also be a target for alkylation.[6][7]
Q5: How should I prepare and store my iodoacetamide solutions?
A5: Due to its instability in aqueous solutions, it is highly recommended to prepare iodoacetamide solutions fresh immediately before each use.[1][2] If a stock solution in an anhydrous organic solvent like DMSO or DMF is prepared, it should be stored at -20°C, protected from light and moisture, and used as quickly as possible.[2] Repeated freeze-thaw cycles of stock solutions should be avoided.
Q6: Are there alternatives to iodoacetamide for thiol-reactive conjugation?
A6: Yes, N-ethylmaleimide (NEM) is a common alternative. NEM generally reacts faster with thiols at neutral pH.[5][8] However, the thioether bond formed with NEM can be reversible under certain conditions (retro-Michael addition), and NEM is also prone to hydrolysis, particularly at alkaline pH.[5] The choice between iodoacetamide and NEM depends on the specific requirements of the experiment, such as the desired stability of the final conjugate and the pH constraints of the biomolecule.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Hydrolysis of Iodoacetamide Linker | Prepare iodoacetamide solutions fresh in a suitable buffer immediately before use. Avoid prolonged storage of aqueous solutions.[1][2] |
| Incorrect Reaction pH | Ensure the reaction buffer pH is between 7.5 and 8.5 to facilitate the formation of the reactive thiolate anion on cysteine residues.[1] | |
| Oxidized Sulfhydryl Groups | Pre-treat the protein with a reducing agent like DTT or TCEP to ensure the availability of free thiols. The reducing agent must be removed before adding iodoacetamide. | |
| Presence of Competing Nucleophiles | Use a non-nucleophilic buffer such as phosphate (B84403) or borate. Avoid buffers containing primary amines like Tris. | |
| Off-Target Labeling | Reaction pH is too High | Lower the reaction pH to the lower end of the optimal range (e.g., pH 7.5-8.0) to minimize the reactivity of other nucleophilic amino acid side chains. |
| Excess Iodoacetamide | Reduce the molar excess of the iodoacetamide linker to the minimum required for efficient conjugation. Perform a titration experiment to determine the optimal ratio. | |
| Prolonged Reaction Time | Optimize the incubation time. Monitor the reaction progress to stop it once the desired level of conjugation is achieved. | |
| Precipitation During Conjugation | Protein Instability at Reaction pH | Confirm the stability of your protein at the intended conjugation pH before starting the experiment. |
| Addition of Organic Solvent | If the iodoacetamide linker is dissolved in an organic solvent like DMSO or DMF, add it slowly and in small volumes to the protein solution while gently mixing. |
Data Summary
Table 1: Influence of Reaction Conditions on Iodoacetamide Conjugation
| Parameter | Condition | Effect on Cysteine Conjugation | Effect on Hydrolysis & Side Reactions |
| pH | < 7.0 | Slower reaction rate due to protonated thiols. | Lower rates of hydrolysis and off-target reactions. |
| 7.5 - 8.5 | Optimal reaction rate with deprotonated thiols.[1] | Increased rate of hydrolysis and potential for off-target reactions, especially at the higher end of the range.[4][5] | |
| > 9.0 | Fast reaction rate, but significant increase in hydrolysis and off-target reactions with lysine, histidine, etc.[1][4] | ||
| Temperature | Low (4°C) | Slower reaction rate. | Reduced rate of hydrolysis. |
| Room Temp (20-25°C) | Generally a good compromise for reaction rate and stability. | Moderate rate of hydrolysis. | |
| High (>30°C) | Faster reaction rate, but may affect protein stability. | Significantly increased rate of hydrolysis.[9] | |
| Iodoacetamide Concentration | Low Molar Excess | Slower reaction rate, may result in incomplete conjugation. | Reduced off-target reactions. |
| High Molar Excess | Faster reaction rate. | Increased potential for off-target reactions and aggregation.[7][10] |
Table 2: Comparison of Iodoacetamide and N-ethylmaleimide (NEM)
| Feature | Iodoacetamide | N-ethylmaleimide (NEM) |
| Reaction Mechanism | SN2 Nucleophilic Substitution[3] | Michael Addition[5] |
| Optimal pH for Cysteine Reaction | 7.5 - 9.0[1] | 6.5 - 7.5[5] |
| Reaction Rate with Cysteine | Moderate | Generally faster than iodoacetamide at neutral pH[8] |
| Stability of Thioether Bond | Stable and irreversible[3] | Can be reversible (retro-Michael addition)[5] |
| Susceptibility to Hydrolysis | Moderate, increases with pH[2] | High, especially at alkaline pH[5] |
| Selectivity for Cysteine | Generally high, but off-target reactions can occur[4] | Less specific, can react with lysine and histidine[3] |
Experimental Protocols
Protocol: Minimizing Hydrolysis During Iodoacetamide Conjugation to a Protein
This protocol provides a general framework. Optimization of molar ratios, incubation time, and temperature may be necessary for your specific protein and linker.
Materials:
-
Protein with accessible sulfhydryl groups in a thiol-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.4).
-
Iodoacetamide linker.
-
Anhydrous, amine-free DMSO or DMF.
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 8.0.
-
Quenching Solution: 1 M β-mercaptoethanol or DTT in water.
-
Desalting column (e.g., Sephadex G-25).
Procedure:
-
Protein Preparation:
-
If the protein contains disulfide bonds that need to be labeled, perform a reduction step with DTT or TCEP.
-
Remove the reducing agent completely using a desalting column equilibrated with the Reaction Buffer.
-
-
Iodoacetamide Solution Preparation:
-
Immediately before use, dissolve the iodoacetamide linker in a minimal amount of anhydrous DMSO or DMF.
-
Immediately dilute the stock solution to the desired final concentration in the Reaction Buffer. Prepare only the amount needed for the experiment.
-
-
Conjugation Reaction:
-
Adjust the protein concentration in the Reaction Buffer.
-
Add the freshly prepared iodoacetamide solution to the protein solution. A typical starting point is a 10-fold molar excess of iodoacetamide over the protein.
-
Incubate the reaction at room temperature (20-25°C) for 30 minutes to 2 hours, protected from light. The optimal time should be determined empirically.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-20 mM to react with any excess iodoacetamide.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted iodoacetamide and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Visualizations
Caption: Competing reactions of an iodoacetamide linker.
Caption: Recommended workflow for iodoacetamide conjugation.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
protocol for optimizing pH in N-(Iodoacetamido)-Doxorubicin conjugation
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers in optimizing the pH for the conjugation of N-(Iodoacetamido)-Doxorubicin to thiol-containing molecules such as proteins, peptides, or antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a thiol group?
The optimal pH for the reaction between an iodoacetamide (B48618) group and a sulfhydryl (thiol) group is between 8.0 and 8.5.[1][2] At this slightly alkaline pH, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, which is necessary for the reaction to proceed efficiently.[2] However, the stability of Doxorubicin (B1662922) must also be considered, as it degrades more rapidly at alkaline pH.[3][4][5] Therefore, a careful balance must be struck.
For comparison, maleimide (B117702) reagents, another common class of thiol-reactive linkers, react most efficiently at a more neutral pH range of 6.5-7.5.[2][6][7][8]
Table 1: Comparison of Thiol-Reactive Chemistries
| Feature | Iodoacetamide Chemistry | Maleimide Chemistry |
| Reactive Group | Iodoacetyl | Maleimide |
| Reaction Type | Bimolecular Nucleophilic Substitution (SN2)[2] | Michael Addition[2][6] |
| Primary Target | Sulfhydryl (Thiol) Groups | Sulfhydryl (Thiol) Groups |
| Optimal pH Range | 8.0 - 8.5[1][2] | 6.5 - 7.5[2][6][7] |
| Bond Formed | Stable Thioether[1] | Thioether (Thiosuccinimide adduct)[2] |
| Conjugate Stability | Highly Stable, Irreversible[2] | Can be susceptible to retro-Michael addition (thiol exchange)[2][7] |
Q2: Why is pH control so critical for this conjugation?
Proper pH control is essential for two primary reasons: maximizing the reaction rate and ensuring specificity.
-
Thiol Deprotonation: The conjugation reaction is a nucleophilic substitution where the sulfur atom of the thiol attacks the carbon atom bearing the iodine. This reaction is most efficient when the thiol group (-SH) is deprotonated to a thiolate anion (-S⁻), which is a much stronger nucleophile. The pKa of cysteine's thiol group is typically around 8.3, meaning that at a pH of 8.0-8.5, a significant portion of the thiol groups will be in the reactive thiolate form.
-
Minimizing Side Reactions: While iodoacetamides are highly reactive towards thiols at the optimal pH, their specificity can decrease under other conditions.[1] At a more alkaline pH (e.g., > 9.0), the risk of reaction with other nucleophilic amino acid side chains, such as the amines in lysine (B10760008) residues, increases.[9][10] Conversely, at a lower pH, the reaction with thiols becomes very slow.[11]
Q3: How does the stability of Doxorubicin influence the choice of reaction pH?
Doxorubicin's stability is highly pH-dependent, and it degrades in alkaline conditions.[3][4] Studies have shown that Doxorubicin is most stable at acidic to neutral pH (pH 4.0-7.4) and at lower temperatures.[3][5] The degradation rate increases significantly at pH values above 7.4.[5]
This presents a challenge, as the optimal pH for the iodoacetamide reaction (8.0-8.5) is where Doxorubicin's stability begins to decline. Therefore, a compromise is necessary. It is often recommended to perform the conjugation at the lower end of the optimal range (e.g., pH 8.0) and for the shortest time necessary to achieve sufficient conjugation, while keeping the reaction on ice or at 4°C to minimize Doxorubicin degradation.
Table 2: Summary of Doxorubicin Stability at Various pH Conditions
| pH Range | Stability of Doxorubicin | Impact on Conjugation | Recommendation |
| 4.0 - 6.5 | High stability.[3][5] | Iodoacetamide reaction with thiols is very slow.[11] | Not recommended for conjugation step. Suitable for storage of Doxorubicin stock solutions. |
| 7.0 - 7.5 | Moderate stability, degradation starts to increase.[3][5] | Reaction rate is suboptimal but may proceed. | Possible compromise if Doxorubicin stability is a major concern. |
| 8.0 - 8.5 | Lower stability, increased degradation rate.[4] | Optimal for iodoacetamide-thiol reaction.[1][2] | Perform reaction at 4°C for a limited duration. Monitor both conjugation efficiency and Doxorubicin integrity. |
| > 8.5 | Poor stability, significant degradation. | Increased risk of side reactions with other amino acids.[9] | Not recommended. |
Experimental Protocol: pH Optimization for Conjugation
This protocol provides a general framework. Molar ratios, incubation times, and purification methods should be optimized for your specific molecule.
Materials:
-
This compound
-
Thiol-containing molecule (e.g., antibody, peptide)
-
Reaction Buffers: Phosphate or Borate buffers at varying pH values (e.g., 7.5, 8.0, 8.3, 8.5), degassed and purged with nitrogen/argon.
-
Reducing Agent (optional, if thiols are oxidized): TCEP (tris(2-carboxyethyl)phosphine). Avoid DTT as it must be removed prior to conjugation.
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol.
-
Solvent for Doxorubicin: Anhydrous DMSO or DMF.
-
Purification System: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.
Procedure:
-
Preparation of Thiol-Molecule:
-
If your molecule has disulfide bonds that need to be reduced, incubate it with a 10-20 fold molar excess of TCEP in a suitable buffer for 30-60 minutes at room temperature.
-
Remove the excess TCEP using a desalting column equilibrated with the chosen reaction buffer.
-
-
Preparation of Reagents:
-
Dissolve the thiol-containing molecule in the chosen reaction buffer (e.g., 100 mM phosphate, 1 mM EDTA, pH 8.0).
-
Immediately before use, prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF. Protect from light.[10]
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the solution of the thiol-containing molecule. A 5- to 20-fold molar excess of the iodoacetamide reagent over thiols is a common starting point.
-
Incubate the reaction at 4°C or room temperature, protected from light. Monitor the reaction progress over time (e.g., 2 to 12 hours). The reaction is significantly slower at lower temperatures.[1]
-
-
Quenching:
-
Stop the reaction by adding a quenching reagent like L-cysteine to a final concentration of ~10 mM. This will react with any excess iodoacetamide. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove unreacted Doxorubicin and quenching reagent by size-exclusion chromatography or dialysis.[1] The first colored fraction is typically the desired conjugate.
-
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein (at 280 nm) and Doxorubicin (at ~495 nm).
-
Troubleshooting Guide
Q4: How can I troubleshoot common issues during conjugation?
Problem: Low or No Conjugation Efficiency
-
Possible Cause 1: Incorrect pH.
-
Solution: Verify the pH of your reaction buffer. Ensure it is between 8.0 and 8.5 for optimal reactivity.[1]
-
-
Possible Cause 2: Oxidized Thiols.
-
Solution: The thiol groups may have formed disulfide bonds. Pretreat your molecule with a reducing agent like TCEP and subsequently remove it before adding the iodoacetamide reagent.[1]
-
-
Possible Cause 3: Inactive Iodoacetamide Reagent.
-
Possible Cause 4: Insufficient Incubation Time.
-
Solution: The reaction is slower at lower temperatures.[1] If reacting at 4°C to protect Doxorubicin, you may need to extend the incubation time. Monitor the reaction over a time course (e.g., 2, 4, 8, 12 hours) to find the optimal duration.
-
Problem: Significant Doxorubicin Degradation
-
Possible Cause 1: pH is too high or reaction time is too long.
-
Solution: Try the reaction at a slightly lower pH (e.g., 7.8-8.0). Reduce the incubation time and perform the reaction at 4°C or on ice to slow the degradation process.[3]
-
-
Possible Cause 2: Exposure to Light.
-
Solution: Doxorubicin is light-sensitive. Ensure all steps, from stock solution preparation to the final purification, are performed in the dark or in amber vials.[3]
-
Problem: Low Recovery of Conjugate After Purification
-
Possible Cause 1: Precipitation of the Conjugate.
-
Solution: The addition of the hydrophobic Doxorubicin can sometimes cause proteins to precipitate. Try performing the reaction at a lower protein concentration or including solubility-enhancing excipients in your buffer.
-
-
Possible Cause 2: Non-specific Adsorption.
-
Solution: Doxorubicin and its conjugates can adsorb to certain plastics and surfaces, especially at low concentrations and neutral/alkaline pH.[5] Use low-adsorption tubes and glassware where possible.
-
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of urine pH on the stability of doxorubicin and its recovery from bladder instillations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adsorption and Degradation of Doxorubicin from Aqueous Solution in Polypropylene Containers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TH [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Profiling thiol metabolites and quantification of cellular glutathione using FT-ICR-MS spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
addressing batch-to-batch variability in N-(Iodoacetamido)-Doxorubicin conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability during the conjugation of N-(Iodoacetamido)-Doxorubicin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a derivative of the potent chemotherapeutic agent Doxorubicin (B1662922). It incorporates an iodoacetamide (B48618) functional group, which makes it a valuable tool for bioconjugation.[1][2][3][4] Its primary application is in the development of Antibody-Drug Conjugates (ADCs), where it is covalently attached to a monoclonal antibody (mAb). This targeted delivery approach aims to increase the therapeutic window of Doxorubicin by directing it specifically to cancer cells, thereby reducing systemic toxicity.[5] The iodoacetamide group specifically reacts with thiol (-SH) groups, most commonly found on cysteine residues within the antibody.
Q2: What is the chemical basis for the conjugation of this compound to a protein?
A2: The conjugation chemistry relies on the high reactivity of the iodoacetamide group towards nucleophilic thiol groups of cysteine residues. This reaction, known as alkylation, forms a stable thioether bond. For the reaction to occur efficiently, the thiol group needs to be in its deprotonated thiolate form (-S⁻), which is favored at a slightly alkaline pH.
Q3: What are the critical quality attributes (CQAs) of a this compound conjugate that are affected by batch-to-batch variability?
A3: Key CQAs that can vary between batches include:
-
Drug-to-Antibody Ratio (DAR): The average number of doxorubicin molecules conjugated to each antibody. Inconsistent DAR can significantly impact the potency and therapeutic index of the ADC.[6][7][8][9][10]
-
Conjugate Distribution: The distribution of different drug-loaded species (e.g., DAR 0, 2, 4, etc.). A heterogeneous mixture can lead to unpredictable behavior in vivo.
-
Level of Aggregation: The presence of high molecular weight species can affect efficacy, safety, and immunogenicity.[11][12]
-
Residual Free Drug: Unconjugated this compound must be removed to minimize off-target toxicity.
-
Side-Product Formation: Off-target reactions can lead to a heterogeneous product with altered properties.
Troubleshooting Guides
This section provides guidance on common issues encountered during this compound conjugation that contribute to batch-to-batch variability.
Issue 1: Low Drug-to-Antibody Ratio (DAR)
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Incomplete Antibody Reduction | - Ensure the reducing agent (e.g., TCEP or DTT) is fresh and used at the correct concentration. TCEP is often preferred as it is more stable and less likely to interfere with subsequent alkylation.[6][13] - Optimize reduction time and temperature to ensure complete cleavage of disulfide bonds without denaturing the antibody. |
| Suboptimal Reaction pH | - The reaction of iodoacetamide with thiols is pH-dependent. The optimal pH is typically between 7.5 and 8.5 to ensure a sufficient concentration of the reactive thiolate anion.[14] - Verify the pH of the reaction buffer before adding the reagents. |
| Incorrect Molar Ratio of Reactants | - Carefully calculate and measure the molar ratio of this compound to the antibody. An insufficient amount of the drug will lead to a low DAR. |
| Degradation of this compound | - this compound is light-sensitive and should be stored protected from light.[15] - Prepare solutions of the drug immediately before use. |
| Presence of Interfering Substances | - Ensure the antibody is highly purified (>95%) and free from other thiol-containing impurities that could compete for the iodoacetamide reagent.[16] - Perform buffer exchange to remove any interfering substances from the antibody solution.[17] |
Issue 2: High Levels of Aggregation
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Hydrophobicity of Doxorubicin | - The conjugation of the hydrophobic doxorubicin molecule can increase the overall hydrophobicity of the antibody, leading to aggregation.[18] - Consider using a lower molar excess of this compound during conjugation to achieve a lower DAR. |
| Suboptimal Buffer Conditions | - Screen different formulation buffers with varying pH and excipients to identify conditions that minimize aggregation.[17] |
| Harsh Reaction Conditions | - Avoid high temperatures and extreme pH during the conjugation reaction, as these can lead to antibody denaturation and aggregation. |
| Inefficient Purification | - Use size-exclusion chromatography (SEC) to effectively remove aggregates from the final product.[11][12][18] |
Issue 3: Presence of Side-Products and Heterogeneity
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Off-Target Alkylation | - Iodoacetamide can react with other nucleophilic amino acid residues such as histidine, lysine, and methionine, especially at higher pH and with prolonged reaction times.[8][19][20] - Optimize the reaction pH to be as low as possible while still allowing for efficient cysteine conjugation (typically around pH 7.5-8.0). - Minimize the reaction time and the excess of this compound. |
| Incomplete Reaction | - A mixture of unconjugated, partially conjugated, and fully conjugated species can result from an incomplete reaction. - Ensure adequate reaction time and optimal conditions (pH, temperature) to drive the conjugation to completion. |
| Variability in Raw Materials | - Establish strict quality control specifications for incoming batches of this compound and the antibody. |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to an Antibody
-
Antibody Preparation:
-
Start with a purified antibody solution (typically 1-10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).
-
Perform a buffer exchange into a conjugation buffer (e.g., phosphate (B84403) buffer with EDTA, pH 8.0).
-
-
Antibody Reduction:
-
Add a freshly prepared solution of a reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), to the antibody solution. A 10-20 fold molar excess of TCEP over the antibody is commonly used.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Removal of Excess Reducing Agent:
-
Remove the excess TCEP by size-exclusion chromatography (e.g., using a desalting column) or tangential flow filtration.
-
-
Conjugation Reaction:
-
Immediately add a solution of this compound in a compatible solvent (e.g., DMSO) to the reduced antibody. A 5-10 fold molar excess of the doxorubicin derivative over the antibody is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a thiol-containing reagent, such as N-acetylcysteine or cysteine, to quench any unreacted iodoacetamide groups.
-
-
Purification of the Conjugate:
-
Purify the doxorubicin-antibody conjugate from unconjugated drug, excess quenching reagent, and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Protocol 2: Analysis of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
-
Determine Extinction Coefficients:
-
Accurately measure the molar extinction coefficients of the unconjugated antibody and this compound at two different wavelengths (e.g., 280 nm and the wavelength of maximum absorbance for doxorubicin, around 480 nm).[7]
-
-
Measure Absorbance of the Conjugate:
-
Measure the absorbance of the purified doxorubicin-antibody conjugate at the same two wavelengths.
-
-
Calculate DAR:
-
Use the Beer-Lambert law and the measured absorbances and extinction coefficients to solve a set of simultaneous equations to determine the concentrations of the antibody and doxorubicin in the conjugate. The DAR is then calculated as the molar ratio of doxorubicin to antibody.[7]
-
Protocol 3: Characterization of Conjugate Heterogeneity by Hydrophobic Interaction Chromatography (HIC)
-
Mobile Phase Preparation:
-
Mobile Phase A (high salt): e.g., 25 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.[21]
-
Mobile Phase B (low salt): e.g., 25 mM sodium phosphate, pH 7.0.[21]
-
-
Chromatography Conditions:
-
Equilibrate the HIC column (e.g., a Butyl or Phenyl column) with Mobile Phase A.
-
Inject the purified doxorubicin-antibody conjugate.
-
Elute the bound species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
-
Data Analysis:
-
The different DAR species will elute in order of increasing hydrophobicity (i.e., higher DAR species will have longer retention times).
-
Calculate the relative percentage of each species by integrating the peak areas. The average DAR can be calculated from the weighted average of the different species.[9][22]
-
Data Presentation
Table 1: Influence of pH on Iodoacetamide Reaction with Cysteine
| pH | Relative Reaction Rate | Comments |
| 6.0 | Low | Thiol group is mostly protonated. |
| 7.0 | Moderate | A significant portion of thiols are deprotonated. |
| 8.0 | High | Favorable for rapid conjugation. |
| 9.0 | Very High | Increased risk of off-target reactions with other amino acids. |
Table 2: Common Analytical Techniques for Characterizing this compound Conjugates
| Analytical Technique | Information Obtained |
| UV/Vis Spectroscopy | Average Drug-to-Antibody Ratio (DAR).[6][7] |
| Size-Exclusion Chromatography (SEC) | Quantification of aggregates, fragments, and monomeric conjugate.[11][12][18] |
| Hydrophobic Interaction Chromatography (HIC) | Distribution of different DAR species (DAR 0, 2, 4, etc.).[6][9][21][22] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Analysis of conjugate fragments and determination of DAR after reduction. |
| Mass Spectrometry (MS) | Confirmation of molecular weight of the conjugate and its subunits, identification of conjugation sites, and characterization of side-products.[23][24] |
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low Drug-to-Antibody Ratio (DAR).
Caption: Analytical pathway for conjugate characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound,Cas:114390-30-6 - Ruixibiotech [ruixibiotech.com]
- 4. targetmol.cn [targetmol.cn]
- 5. LC-MS/MS method development for quantification of doxorubicin and its metabolite 13-hydroxy doxorubicin in mice biological matrices: Application to a pharmaco-delivery study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mstechno.co.jp [mstechno.co.jp]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 11. lcms.cz [lcms.cz]
- 12. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. agscientific.com [agscientific.com]
- 14. benchchem.com [benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Site Selection: a Case Study in the Identification of Optimal Cysteine Engineered Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. criver.com [criver.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. youtube.com [youtube.com]
- 23. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. criver.com [criver.com]
Validation & Comparative
A Comparative Guide to N-(Iodoacetamido)-Doxorubicin and Maleimide Linkers for Doxorubicin Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the stability and characteristics of the linker connecting the antibody to the cytotoxic payload. This guide provides an in-depth, objective comparison of two prominent linker chemistries for the conjugation of doxorubicin (B1662922): N-(Iodoacetamido) chemistry, forming a stable thioether bond, and maleimide (B117702) chemistry, which is susceptible to degradation. This comparison is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for the development of next-generation doxorubicin ADCs.
Executive Summary
The choice of linker technology is a pivotal decision in the design of doxorubicin ADCs, directly impacting their therapeutic index. While maleimide linkers have been widely used, their inherent instability due to the retro-Michael reaction in plasma can lead to premature drug release and off-target toxicity. In contrast, N-(Iodoacetamido)-doxorubicin forms a highly stable thioether bond with thiol groups on the antibody, offering a more robust and reliable conjugation strategy. This guide will explore the chemical, biological, and functional differences between these two approaches.
Comparative Data Overview
The following tables summarize the key characteristics and performance metrics of doxorubicin ADCs prepared using N-(Iodoacetamido) and maleimide linkers, based on established principles of bioconjugation chemistry.
Table 1: Chemical and Stability Characteristics
| Feature | This compound Linker | Maleimide-Doxorubicin Linker |
| Reactive Group | Iodoacetyl | Maleimide |
| Reaction Type | Nucleophilic Substitution (SN2) | Michael Addition |
| Target Residue | Cysteine (thiol group) | Cysteine (thiol group) |
| Bond Formed | Stable Thioether | Thiosuccinimide adduct |
| Bond Stability | Highly stable, considered irreversible under physiological conditions. | Susceptible to retro-Michael reaction (thiol exchange) and hydrolysis.[1][2][3] |
| Plasma Stability | High, minimal premature payload release. | Variable, prone to deconjugation leading to off-target toxicity.[1][3] |
| Optimal pH for Conjugation | 8.0 - 9.0 | 6.5 - 7.5 |
Table 2: Biological and Functional Performance
| Feature | This compound ADC | Maleimide-Doxorubicin ADC |
| Homogeneity | Can produce more homogeneous ADCs due to stable conjugation. | Can lead to heterogeneous mixtures due to deconjugation and side reactions. |
| In Vitro Cytotoxicity (IC50) | Potentially lower IC50 due to higher stability and targeted delivery. | IC50 can be affected by premature drug release.[4][5][6][7] |
| In Vivo Efficacy | Expected to have improved therapeutic index due to enhanced stability and tumor accumulation. | Efficacy can be compromised by off-target toxicity and reduced tumor delivery.[8] |
| Off-Target Toxicity | Lower potential for off-target toxicity due to stable linker. | Higher risk of off-target effects from prematurely released doxorubicin.[9] |
Experimental Protocols
Detailed methodologies for the synthesis, characterization, and evaluation of doxorubicin ADCs are provided below.
Protocol 1: Synthesis and Purification of Doxorubicin ADCs
A. This compound ADC Synthesis
-
Antibody Preparation:
-
Reduce the interchain disulfide bonds of the antibody (e.g., Trastuzumab) using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer (e.g., PBS, pH 7.4) to generate free thiol groups.
-
Remove the excess reducing agent by buffer exchange using a desalting column.
-
-
Conjugation:
-
Dissolve this compound in an organic co-solvent like DMSO.
-
Add the this compound solution to the reduced antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of drug-linker per thiol group).
-
Incubate the reaction mixture at room temperature for 1-2 hours in the dark.
-
-
Purification:
-
Purify the resulting ADC from unconjugated drug-linker and other impurities using Size Exclusion Chromatography (SEC) or Protein A affinity chromatography.
-
Buffer exchange the purified ADC into a suitable formulation buffer (e.g., PBS).
-
B. Maleimide-Doxorubicin ADC Synthesis
-
Antibody Preparation:
-
Follow the same procedure as for the this compound ADC to generate a reduced antibody with free thiol groups.[10]
-
-
Conjugation:
-
Dissolve the maleimide-functionalized doxorubicin linker in an organic co-solvent.
-
Add the maleimide-doxorubicin solution to the reduced antibody solution at a specific molar ratio.
-
Incubate the reaction mixture at pH 6.5-7.5 for 1-2 hours at room temperature.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
Purify the ADC using SEC or Protein A affinity chromatography.
-
Buffer exchange into a suitable formulation buffer.
-
Protocol 2: Characterization of Doxorubicin ADCs
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic absorbance maximum of doxorubicin (~480 nm). Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and doxorubicin.[11][12]
-
Hydrophobic Interaction Chromatography (HIC): Separate ADC species with different DARs based on their hydrophobicity. The peak areas can be used to determine the distribution and average DAR.[11][13]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Reduce the ADC to separate the light and heavy chains. The DAR can be calculated from the relative peak areas of the conjugated and unconjugated chains.[12]
-
Mass Spectrometry (MS): Determine the exact mass of the intact ADC or its subunits to precisely calculate the DAR and identify different drug-loaded species.[14][15][16][17]
-
-
Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): Assess the presence of aggregates, fragments, and the monomeric purity of the ADC.[18]
-
Protocol 3: In Vitro Plasma Stability Assay
-
Incubation:
-
Incubate the doxorubicin ADC in human or mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96 hours).
-
-
Sample Analysis:
-
At each time point, analyze the plasma samples to quantify the amount of intact ADC and released doxorubicin.
-
ELISA: Use an enzyme-linked immunosorbent assay to capture the antibody portion and detect the conjugated doxorubicin.
-
LC-MS/MS: Use liquid chromatography-tandem mass spectrometry to quantify the concentration of released doxorubicin and its metabolites in the plasma.[19][20]
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture:
-
Plate cancer cells expressing the target antigen in a 96-well plate and allow them to adhere overnight.
-
-
ADC Treatment:
-
Treat the cells with serial dilutions of the doxorubicin ADC, unconjugated antibody, and free doxorubicin as controls.
-
Incubate the cells for a defined period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce MTT to formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the half-maximal inhibitory concentration (IC50) using a sigmoidal dose-response curve.
-
Visualizations
Doxorubicin Signaling Pathway
Caption: Doxorubicin's primary mechanisms of action.
Experimental Workflow for ADC Synthesis and Characterization
Caption: General workflow for ADC synthesis and characterization.
Logical Relationship: Linker Stability and Therapeutic Index
Caption: Impact of linker stability on the therapeutic index of ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. broadpharm.com [broadpharm.com]
- 11. pharmiweb.com [pharmiweb.com]
- 12. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biopharma-asia.com [biopharma-asia.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 18. lcms.cz [lcms.cz]
- 19. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of Doxorubicin Derivatives: Efficacy and Innovation in Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of several doorubicin derivatives, highlighting their performance against the parent drug, doxorubicin (B1662922). While this report delves into the experimental data for derivatives such as 4'-deoxy-4'-iododoxorubicin (B1235279), doxorubicin-formaldehyde conjugates, and pyridoxine-based derivatives, it is important to note a significant lack of publicly available data on the direct cytotoxic efficacy of N-(Iodoacetamido)-Doxorubicin as a standalone agent. This compound is primarily documented as a linker for antibody-drug conjugates (ADCs).
I. Quantitative Comparison of Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of various doxorubicin derivatives compared to doxorubicin across different cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the drug's potency.
| Derivative | Cell Line | IC50 (µM) | Fold Difference vs. Doxorubicin | Reference |
| Doxorubicin (DOX) | HCT-116 (Colon Carcinoma) | - | - | [1] |
| MCF-7 (Breast Adenocarcinoma) | - | - | [1] | |
| HeLa S3 | - | - | [2] | |
| MDA-MB-435 | - | - | [3] | |
| 4'-deoxy-4'-iododoxorubicin (IODO) | Various human tumor cell lines | Lower than DOX | More potent | [4][5] |
| Doxoform (DOXF) | HeLa S3 | ~0.086 (equiv.) | ~11.6x more potent | [2] |
| DOX-TEG-TAM | Four breast cancer cell lines | - | 4 to 140-fold more potent | [6] |
| Pyridoxine-DOX-1 | HCT-116 | Higher than DOX | 4.2x less potent | [1] |
| MCF-7 | Higher than DOX | 20.9x less potent | [1] | |
| Pyridoxine-DOX-2 | HCT-116 | Higher than DOX | 1.3x less potent | [1] |
| MCF-7 | Higher than DOX | 8.5x less potent | [1] |
II. Detailed Experimental Protocols
This section outlines the methodologies employed in the key experiments cited in this guide, providing a basis for reproducibility and further investigation.
A. Cell Viability and Cytotoxicity Assays
1. Human Tumor Clonogenic Assay (HTCA): This assay was utilized to compare the in vitro potency and cytotoxicity of 4'-deoxy-4'-iododoxorubicin (IODO) with doxorubicin (DOX) and deoxydoxorubicin (DEOX) in human tumor cell lines.[4]
-
Cell Plating: Tumor cells were plated in a soft agar (B569324) system.
-
Drug Exposure: Cells were exposed to various concentrations of the doxorubicin derivatives.
-
Colony Formation: After an incubation period, the number of colonies formed was counted.
-
Data Analysis: The drug concentration that inhibited colony formation by 50% (ID50) was determined.
2. MTS Assay: The cytotoxic concentrations (IC50) of pyridoxine-containing doxorubicin derivatives (DOX-1 and DOX-2) against tumor and normal cells were determined using the MTS assay.[1]
-
Cell Seeding: Cells were seeded in 96-well plates.
-
Drug Incubation: After 24 hours, cells were treated with the compounds for three days.
-
MTS Reagent: The MTS reagent was added to each well, and the plates were incubated.
-
Absorbance Reading: The absorbance at 490 nm was measured to determine cell viability.
3. Apoptosis Assays (DNA Fragmentation and Phosphatidylserine Externalization): To assess whether Doxoform (DOXF) induces apoptosis similarly to doxorubicin, HeLa S3 and MCF-7 cells were analyzed for common apoptotic features.[2]
-
Cell Treatment: Cells were treated with IC50-equivalent concentrations of DOX and DOXF for 3 hours.
-
DNA Fragmentation: Detected by gel electrophoresis (visualizing a DNA ladder) and TUNEL assay (labeling DNA strand breaks).
-
Phosphatidylserine Externalization: Detected by Annexin V binding, which identifies apoptotic cells.
B. In Vivo Antitumor Activity
1. Xenograft Mouse Models: The in vivo antitumor activity of 4'-deoxydoxorubicin was compared to doxorubicin in mice bearing various tumors.[7]
-
Tumor Implantation: Mice were implanted with tumor cells (e.g., Gross leukemia, mammary carcinoma, MS-2 sarcoma, B16 melanoma, colon 38 adenocarcinoma).
-
Drug Administration: The drugs were administered intravenously according to different schedules.
-
Efficacy Evaluation: Antitumor activity was assessed by measuring tumor growth inhibition and survival rates.
III. Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and processes discussed in this guide.
Caption: Doxorubicin's multifaceted mechanism of action within a cancer cell.
Caption: The targeted delivery mechanism of an Antibody-Drug Conjugate.
Caption: The rationale behind the synthesis of novel doxorubicin derivatives.
IV. Discussion and Future Perspectives
The development of doxorubicin derivatives is a critical area of research aimed at enhancing the therapeutic index of this potent anticancer agent. Derivatives like 4'-deoxy-4'-iododoxorubicin and doxorubicin-formaldehyde conjugates have demonstrated significantly increased potency compared to the parent drug.[2][4] For instance, Doxoform induced cell death at concentrations an order of magnitude lower than doxorubicin in HeLa S3 cells.[2] Furthermore, a doxorubicin-formaldehyde conjugate targeted to the estrogen receptor, DOX-TEG-TAM, exhibited 4- to 140-fold enhanced activity in breast cancer cell lines.[6]
In contrast, the pyridoxine-based derivatives, DOX-1 and DOX-2, showed reduced cytotoxicity compared to doxorubicin.[1] However, DOX-2 displayed a notable increase in selectivity towards certain cancer cells over normal cells, suggesting a potential for reduced side effects.[1]
The lack of direct efficacy data for this compound as a standalone therapeutic highlights its primary role as a linker in the construction of ADCs. The iodoacetamido group facilitates conjugation to antibodies, enabling targeted delivery of the doxorubicin payload to tumor cells. The efficacy of such an ADC would therefore depend on the entire construct, including the antibody's specificity and the linker's stability and cleavage characteristics.
Future research should focus on the comprehensive evaluation of this compound within an ADC context to ascertain its therapeutic potential. Continued exploration of novel doxorubicin derivatives with diverse modifications holds the promise of developing more effective and safer cancer chemotherapeutics. The ideal derivative would not only exhibit enhanced cytotoxicity against cancer cells but also a high degree of selectivity, thereby minimizing the debilitating side effects associated with conventional doxorubicin therapy.
References
- 1. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin-formaldehyde conjugate, doxoform: induction of apoptosis relative to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxorubicin-formaldehyde conjugates targeting alphavbeta3 integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative in vitro activity of 4'-deoxy-4'-iododoxorubicin and other anthracyclines in the human tumor clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical and biological characterization of 4'-iodo-4'-deoxydoxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antitumor activity in mice of 4'-deoxydoxorubicin in comparison with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Cytotoxicity of N-(Iodoacetamido)-Doxorubicin Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro cytotoxicity of Antibody-Drug Conjugates (ADCs) utilizing N-(Iodoacetamido)-Doxorubicin. While specific head-to-head public data for this compound ADCs against other doxorubicin-based ADCs is limited, this document outlines the essential methodologies for such comparisons, presents a framework for data interpretation, and details the underlying mechanism of action.
Data Presentation: A Framework for Comparison
The in vitro cytotoxicity of ADCs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher potency of the cytotoxic agent.
| ADC Construct | Linker Type | Target Antigen | Cell Line | IC50 (nM) |
| anti-HER2-N-(Iodoacetamido)-Doxorubicin | Iodoacetamide (Cleavable) | HER2 | SK-BR-3 | [Example: 5.2] |
| anti-HER2-N-(Iodoacetamido)-Doxorubicin | Iodoacetamide (Cleavable) | HER2 | BT-474 | [Example: 8.7] |
| anti-HER2-Hydrazone-Doxorubicin | Hydrazone (pH-sensitive, Cleavable) | HER2 | SK-BR-3 | [Example: 12.5] |
| anti-HER2-Hydrazone-Doxorubicin | Hydrazone (pH-sensitive, Cleavable) | HER2 | BT-474 | [Example: 18.1] |
| anti-CD30-Maleimide-Doxorubicin | Maleimide (Non-cleavable) | CD30 | Karpas-299 | [Example: 25.3] |
| Free Doxorubicin (B1662922) | - | - | SK-BR-3 | [Example: 50.8] |
| Free Doxorubicin | - | - | BT-474 | [Example: 75.2] |
Experimental Protocols
The determination of in vitro cytotoxicity is a critical step in the evaluation of ADC efficacy. The following are detailed methodologies for commonly used assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Target cancer cell lines (e.g., HER2-positive SK-BR-3, BT-474)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC constructs and free doxorubicin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADCs and free doxorubicin in complete culture medium. Remove the old medium from the wells and add 100 µL of the various drug concentrations. Include untreated cells as a negative control and a vehicle control if applicable.
-
Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity, typically 72-96 hours, at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[1][2]
Experimental Workflow Diagram
Mechanism of Action: Doxorubicin-Induced Apoptosis
This compound ADCs, following internalization and cleavage of the linker, release doxorubicin, which then exerts its cytotoxic effects. Doxorubicin primarily induces cell death through apoptosis by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage. This triggers a cascade of signaling events.
Signaling Pathway of Doxorubicin-Induced Apoptosis
The released doxorubicin intercalates with DNA and inhibits topoisomerase II, leading to DNA double-strand breaks. This damage activates the p53 tumor suppressor protein, which in turn upregulates the pro-apoptotic protein BAX and downregulates the anti-apoptotic protein BCL-2. This shift in the BAX/BCL-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome and the activation of caspase-9. Activated caspase-9 subsequently activates the executioner caspase-3, which orchestrates the dismantling of the cell, culminating in apoptosis.
References
A Head-to-Head Comparison of Iodoacetamide and Other Thiol-Reactive Linkers
In the fields of proteomics, drug development, and bioconjugation, the selective modification of proteins and other biomolecules is a fundamental requirement. Cysteine residues, with their nucleophilic thiol (-SH) groups, are a primary target for such modifications due to their relatively low abundance and high reactivity. Thiol-reactive linkers are chemical tools designed to covalently bind to these cysteine residues, enabling a wide range of applications from protein labeling to the construction of complex biotherapeutics like Antibody-Drug Conjugates (ADCs).
This guide provides an objective, data-driven comparison of iodoacetamide (B48618) against other commonly used classes of thiol-reactive linkers: maleimides, vinyl sulfones, and pyridyl disulfides. We will delve into their reaction mechanisms, kinetics, specificity, and the stability of the resulting conjugates, supported by experimental data and protocols to help researchers select the optimal reagent for their needs.
Reaction Mechanisms at a Glance
The efficacy of a thiol-reactive linker is dictated by its chemical mechanism. Each class of linker reacts with the nucleophilic thiolate anion (R-S⁻) of a cysteine residue through a distinct pathway, influencing the reaction conditions and the nature of the final covalent bond.
Quantitative Performance Comparison
The choice of a thiol-reactive linker often depends on a balance between reaction speed (kinetics), selectivity for cysteine, and the stability of the final bioconjugate. The following tables summarize key quantitative data for each linker class.
Table 1: Reaction Kinetics and Conditions
| Linker Class | Reaction Type | Optimal pH Range | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| Iodoacetamides | Nucleophilic Substitution (SN2) | 7.0 - 8.5[1] | ~10¹ - 10²[2] | Reaction rate is dependent on the deprotonation of the thiol to the more nucleophilic thiolate anion, favoring slightly alkaline conditions[3]. |
| Maleimides | Michael Addition | 6.5 - 7.5[3][4] | ~10² - 10⁴[2] | Highly rapid and specific reaction at neutral pH. At pH > 7.5, reactivity with primary amines increases[3][5]. |
| Vinyl Sulfones | Michael Addition | 7.4 - 8.5[2][6] | ~10¹ - 10²[2] | Generally slower than maleimides but exhibit high selectivity for thiols[6][7]. |
| Pyridyl Disulfides | Thiol-Disulfide Exchange | 7.0 - 8.0 | Variable (Exchange Reaction) | The reaction is a reversible equilibrium, driven by the release of the pyridine-2-thione leaving group[8]. |
Table 2: Specificity and Conjugate Stability
| Linker Class | Specificity for Thiols | Potential Off-Target Reactions | Covalent Bond Formed | Conjugate Stability |
| Iodoacetamides | Moderate | Can react with histidine, lysine, methionine, and N-termini, especially at higher pH or with prolonged incubation[1][9]. | Stable Thioether[10][11] | Highly Stable & Irreversible . The C-S bond is very robust under physiological conditions[1][3]. |
| Maleimides | High at neutral pH | Can react with primary amines (e.g., lysine) at pH > 7.5[4]. | Thioether (Thiosuccinimide adduct)[12] | Conditionally Stable . Susceptible to retro-Michael addition (thiol exchange) in the presence of other thiols (e.g., glutathione). Can be stabilized by hydrolysis of the succinimide (B58015) ring[3][13][14][15][16]. |
| Vinyl Sulfones | High | Can react with amines under basic conditions[6][17]. | Stable Thioether[6] | Highly Stable & Irreversible . The resulting thioether bond is very stable in vivo[6]. |
| Pyridyl Disulfides | High | Low potential for off-target reactions. | Disulfide (-S-S-)[18] | Reversible . The disulfide bond is designed to be cleaved by endogenous reducing agents like glutathione, making it useful for drug delivery applications[8][19]. |
Experimental Protocols and Workflows
The practical application of these linkers involves specific, optimized protocols. Below are representative methodologies for common applications.
Protocol 1: Protein Alkylation for Mass Spectrometry (with Iodoacetamide)
This workflow is standard in proteomics for preventing the re-formation of disulfide bonds after reduction, ensuring accurate peptide identification.
Methodology:
-
Protein Solubilization: Dissolve the protein sample in a denaturing buffer, such as 8 M urea in 100 mM ammonium bicarbonate, pH ~8.3[20].
-
Reduction: Add a reducing agent like Dithiothreitol (B142953) (DTT) to a final concentration of 5-10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to 5 mM. Incubate the mixture at 56-60°C for 25-45 minutes to reduce all disulfide bonds[20][21].
-
Alkylation: After cooling the sample to room temperature, add a freshly prepared solution of iodoacetamide to a final concentration of 14-55 mM (typically a 2-3 fold molar excess over the reducing agent)[20][21][22]. Incubate at room temperature for 30 minutes in the dark, as iodoacetamide is light-sensitive[21][23]. This step irreversibly blocks the free thiols[10][11].
-
Quenching: Quench the reaction by adding a small amount of DTT or L-cysteine to react with any excess iodoacetamide[20].
-
Sample Preparation for Digestion: Dilute the sample with buffer to reduce the urea concentration to below 2 M, which is necessary for optimal enzyme activity (e.g., trypsin)[20].
-
Digestion: Add a protease like trypsin and incubate overnight at 37°C. The sample is then ready for cleanup and analysis by mass spectrometry[20].
Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis (with a Maleimide Linker)
This workflow describes the conjugation of a thiol-containing drug payload to an antibody via interchain disulfide bonds, a common strategy in ADC development.
Methodology:
-
Antibody Reduction: An antibody (e.g., IgG1) is partially reduced to expose free thiol groups from its interchain disulfide bonds. This is achieved by incubating the antibody with a controlled molar excess of a reducing agent like TCEP or DTT at 30-37°C for 30-120 minutes[24][25]. The extent of reduction determines the final drug-to-antibody ratio (DAR).
-
Removal of Reducing Agent: The excess reducing agent must be removed immediately to prevent it from reacting with the maleimide linker. This is typically done using a desalting column or tangential flow filtration (TFF), exchanging the antibody into a conjugation-compatible buffer (e.g., PBS, pH 7.2-7.4)[25][26].
-
Conjugation: The maleimide-functionalized drug-linker, dissolved in a compatible organic solvent like DMSO, is added to the reduced antibody solution[25]. The reaction proceeds at room temperature for 1-3 hours[24].
-
Quenching: To cap any unreacted maleimide groups on the antibody and prevent unwanted side reactions, a quenching reagent such as L-cysteine or N-acetylcysteine is added[26].
-
Purification: The final ADC is purified to remove unconjugated drug-linker, quenching agent, and any protein aggregates. Common purification methods include size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC)[26].
Summary and Recommendations
Choosing the right thiol-reactive linker is critical and depends entirely on the experimental goals.
-
Iodoacetamide is the reagent of choice for applications requiring a highly stable, irreversible bond, such as the alkylation of proteins for proteomics. Its primary drawback is a slower reaction rate compared to maleimides and the potential for off-target reactivity, which can be minimized by careful control of pH and reaction time[1][9].
-
Maleimides are ideal for applications demanding high reaction speed and specificity at neutral pH, making them extremely popular for creating bioconjugates like ADCs[2][]. However, researchers must be aware of the potential instability of the resulting thiosuccinimide linkage and consider strategies to mitigate it, such as using next-generation maleimides or inducing hydrolysis of the succinimide ring[13][16].
-
Vinyl Sulfones offer a compelling alternative when a highly stable, irreversible thioether bond is required, but with greater selectivity for thiols than iodoacetamide[6][7]. Their reaction kinetics are slower than maleimides, which can be advantageous in certain controlled conjugation strategies[2][6].
-
Pyridyl Disulfides are uniquely suited for applications where reversible conjugation is desired. They are the go-to linker for designing stimuli-responsive systems, such as drug delivery vehicles that release their payload in the reducing environment inside a cell[8][19].
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 11. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates [jove.com]
- 15. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creativepegworks.com [creativepegworks.com]
- 17. researchgate.net [researchgate.net]
- 18. Thiol Reactive Linkers | BroadPharm [broadpharm.com]
- 19. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 21. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM) â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 22. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]
- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 24. broadpharm.com [broadpharm.com]
- 25. broadpharm.com [broadpharm.com]
- 26. benchchem.com [benchchem.com]
A Comparative Guide to the Stability of Cleavable Linkers for Doxorubicin Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and toxicity. An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicities, while ensuring efficient cleavage and drug release within the target tumor cell. This guide provides an objective comparison of the stability of three common cleavable linkers used in doxorubicin (B1662922) ADCs: hydrazone, disulfide, and peptide linkers, supported by experimental data and detailed methodologies.
Comparative Stability of Cleavable Linkers for Doxorubicin
The choice of a cleavable linker significantly impacts the pharmacokinetic profile and overall performance of a doxorubicin ADC. The following table summarizes the stability characteristics of hydrazone, disulfide, and peptide linkers. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, conjugation chemistry, and analytical methods used.
| Linker Type | Cleavage Mechanism | Plasma Stability | Intracellular Release | Key Considerations |
| Hydrazone | pH-sensitive (acid hydrolysis) | Moderate | Rapid in acidic lysosomes (pH 4.5-5.0) | Stability is pH-dependent and can be susceptible to hydrolysis in plasma, potentially leading to premature drug release. The specific chemical structure of the hydrazone bond influences its stability.[1][2][3] |
| Disulfide | Reduction of disulfide bond | High | Efficient in the high glutathione (B108866) (GSH) environment of the cytoplasm | Generally stable in the bloodstream due to low extracellular GSH concentrations.[][][6] The steric hindrance around the disulfide bond can be modified to fine-tune stability.[6] |
| Peptide | Enzymatic cleavage (e.g., by cathepsins) | High | Specific release in lysosomes where certain proteases are overexpressed | Offers high plasma stability and specific cleavage at the target site.[7] The choice of peptide sequence is crucial for determining cleavage efficiency and stability. |
Quantitative Data on Linker Stability
The following table presents a summary of quantitative data on the stability of different cleavable linkers, primarily focusing on plasma stability. The data has been compiled from various studies and may not represent direct comparisons under identical conditions.
| Linker Type | ADC Model/Payload | Matrix | Stability Metric (Half-life, % Release) | Reference |
| Hydrazone | General | Plasma | t½ ≈ 2-3 days | [] |
| Hydrazone | Gemtuzumab ozogamicin | Human Plasma | t½ ≈ 62-90 hours | [] |
| Hydrazone | Doxorubicin Nanoconjugate | pH 7.4 buffer | ~10% release after 40 hours | [8] |
| Hydrazone | Doxorubicin Nanoconjugate | pH 5.0 buffer | >80% release after 40 hours | [8] |
| Disulfide | General | Plasma | Generally high stability | [][6] |
| Peptide (Val-Cit) | MMAE | Human Plasma | t½ ≈ 230 days | [7] |
| Peptide (Val-Cit) | Enfortumab vedotin (MMAE) | Human Plasma | t½ ≈ 3.4 days | [] |
Experimental Protocols
Accurate assessment of linker stability is paramount in ADC development. Below are detailed methodologies for key experiments used to evaluate the stability of cleavable linkers for doxorubicin.
In Vitro Plasma Stability Assay
Objective: To determine the rate of doxorubicin release from an ADC in plasma over time.
Methodology:
-
ADC Incubation: The doxorubicin ADC is incubated in human plasma at a concentration of 100 µg/mL at 37°C. Control samples are incubated in phosphate-buffered saline (PBS) at pH 7.4.
-
Time Points: Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Sample Processing: Plasma proteins are precipitated using acetonitrile (B52724) to extract the released doxorubicin.
-
Quantification: The concentration of released doxorubicin is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS). The percentage of intact ADC remaining at each time point is calculated to determine the linker's stability.
Enzyme-Linked Immunosorbent Assay (ELISA) for Intact ADC Quantification
Objective: To quantify the amount of intact ADC in a sample.
Methodology:
-
Plate Coating: A microtiter plate is coated with an antibody that specifically captures the ADC's antibody component.
-
Blocking: The plate is treated with a blocking buffer to prevent non-specific binding.
-
Sample Incubation: The plasma samples containing the ADC are added to the wells and incubated.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes doxorubicin is added.
-
Substrate Addition: A chromogenic substrate is added, and the resulting color change is measured using a plate reader. The intensity of the color is proportional to the amount of intact ADC.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Released Doxorubicin Quantification
Objective: To accurately quantify the amount of free doxorubicin released from the ADC.
Methodology:
-
Sample Preparation: The plasma sample is subjected to protein precipitation (e.g., with acetonitrile) to separate the free doxorubicin from the ADC and plasma proteins.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system equipped with a suitable column (e.g., C18) to separate doxorubicin from other components.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a mass spectrometer. Doxorubicin is detected and quantified based on its specific mass-to-charge ratio.
-
Data Analysis: The concentration of doxorubicin in the sample is determined by comparing its peak area to a standard curve of known doxorubicin concentrations.
Visualizing Cleavage Mechanisms and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate the cleavage mechanisms of the different linkers and a typical experimental workflow.
Caption: Cleavage mechanisms of different doxorubicin ADC linkers.
Caption: Experimental workflow for in vitro plasma stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Comparing organic and metallo-organic hydrazone molecular cages as potential carriers for doxorubicin delivery - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Cellular Delivery of Doxorubicin via pH-Controlled Hydrazone Linkage Using Multifunctional Nano Vehicle Based on Poly(β-L-Malic Acid) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Doxorubicin Conjugates: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, the precise characterization of drug conjugates is paramount. This guide provides a detailed comparison of mass spectrometry-based approaches for the analysis of N-(Iodoacetamido)-Doxorubicin conjugates, offering insights into performance, experimental protocols, and alternative methods.
This compound is a derivative of the potent chemotherapeutic agent doxorubicin (B1662922), engineered for covalent conjugation to thiol-containing molecules such as proteins and peptides. The iodoacetamide (B48618) group reacts specifically with free sulfhydryl groups, forming a stable thioether bond. This targeted conjugation strategy is central to the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems. Mass spectrometry stands out as a powerful and indispensable tool for the comprehensive characterization of these complex biomolecules.
Mass Spectrometry: A Powerful Lens for Conjugate Analysis
Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the analysis of doxorubicin conjugates, enabling the determination of critical quality attributes such as the drug-to-protein ratio (DPR), identification of conjugation sites, and assessment of conjugate heterogeneity. Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are routinely employed.
Performance Metrics of Mass Spectrometry in Doxorubicin Analysis
The performance of LC-MS/MS methods for the quantification of doxorubicin and its metabolites has been extensively documented, providing a strong baseline for the analysis of its conjugates.
| Parameter | Doxorubicin | Doxorubicinol (Metabolite) | Reference |
| Linearity Range (ng/mL) | 1 - 1000 | 0.5 - 500 | [1] |
| 5 - 250 (plasma, tumor) | 1.25 - 25 (plasma, tumor) | [2][3] | |
| 0.5 - 200 | 0.1 - 200 | [4] | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 | 0.5 | |
| 0.5 (plasma) | 0.1 (plasma) | [4] | |
| Limit of Detection (LOD) (pg) | 7.8 | - | [5] |
| Recovery (%) | 93.47 - 96.88 | 92.38 - 93.35 | [1] |
| 80 ± 12 (from tissue) | - | [5] | |
| Precision (%CV) | < 15 | < 15 | |
| Accuracy (%Diff) | < 15 | < 15 |
These data highlight the high sensitivity and robustness of LC-MS/MS for detecting and quantifying doxorubicin and related compounds in complex biological matrices.
Experimental Protocol: LC-MS/MS Analysis of a Doxorubicin Conjugate
This protocol outlines a general workflow for the analysis of an this compound protein conjugate.
1. Sample Preparation:
-
Protein Precipitation: For plasma or cell lysate samples, protein precipitation is a common first step. This is typically achieved by adding a cold organic solvent like methanol (B129727) or acetonitrile (B52724) (e.g., in a 3:1 ratio of solvent to sample), followed by vortexing and centrifugation to pellet the precipitated proteins.[1]
-
Solid-Phase Extraction (SPE): For cleaner samples and improved sensitivity, SPE can be employed. Hydrophilic-Lipophilic Balanced (HLB) sorbents have shown high recovery for doxorubicin from tissue samples (91.6 ± 5.1%).[6][7]
-
Enzymatic Digestion (for peptide mapping): To identify the specific site of conjugation, the protein conjugate can be digested with a protease (e.g., trypsin). The resulting peptide mixture is then analyzed by LC-MS/MS.
2. Liquid Chromatography (LC) Separation:
-
Column: A reversed-phase C18 column is commonly used for the separation of doxorubicin and its conjugates.[1]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid like formic acid (e.g., 0.1%), is typically used to achieve good separation.[1]
-
Flow Rate: A flow rate of around 0.15 mL/min is often employed.[1]
3. Mass Spectrometry (MS) Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of doxorubicin and its conjugates.
-
Analysis Mode:
-
Full Scan MS: To determine the molecular weight of the intact conjugate and calculate the drug-to-protein ratio. For a protein conjugated with this compound, the expected mass would be the mass of the protein plus the mass of doxorubicin (543.5 g/mol ) and the acetamido linker portion, minus the mass of iodine.
-
Tandem MS (MS/MS) and Multiple Reaction Monitoring (MRM): For quantification and structural confirmation. The fragmentation of doxorubicin typically occurs at the glycosidic bond, yielding a characteristic product ion at m/z 397. For a conjugate, a precursor ion corresponding to the protonated molecule [M+H]⁺ of the doxorubicin-linker-peptide fragment would be selected and fragmented to produce characteristic product ions.
-
Key Precursor and Product Ions for Doxorubicin:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Doxorubicin | 544.22 | 397.06 | |
| Doxorubicinol | 546.22 | 363.05 |
Visualizing the Workflow and Conjugation
To better illustrate the analytical process and the underlying chemistry, the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS analysis of doxorubicin conjugates.
Caption: Conjugation of this compound and subsequent MS analysis.
Alternative Analytical Techniques
While mass spectrometry is the gold standard, other techniques can provide complementary information, particularly for determining the drug-to-protein ratio.
-
UV-Visible Spectroscopy: This method can be used to estimate the average DPR by measuring the absorbance of the protein (at 280 nm) and the drug (doxorubicin has a characteristic absorbance maximum around 480 nm). However, this technique provides an average value for the bulk sample and lacks the ability to assess heterogeneity.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate conjugate species with different numbers of attached drug molecules. The increasing hydrophobicity imparted by the conjugated doxorubicin allows for the resolution of species with different DPRs. This method is particularly useful for assessing the heterogeneity of the conjugate population.
-
Fluorescence Detection: Doxorubicin is intrinsically fluorescent, which can be exploited for its detection following liquid chromatography separation. LC with fluorescence detection can be a sensitive method for quantifying doxorubicin and its conjugates.[6][7]
Comparison of Analytical Methods
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Precise mass of conjugate, DPR, heterogeneity, site of conjugation | High specificity and sensitivity, detailed structural information | Higher cost and complexity |
| UV-Visible Spectroscopy | Average DPR | Simple, rapid, and inexpensive | Provides only an average value, susceptible to interference |
| Hydrophobic Interaction Chromatography (HIC) | DPR distribution, heterogeneity | Good for assessing heterogeneity | May not be suitable for all conjugates, requires method development |
| LC with Fluorescence Detection | Quantification of fluorescent analytes | High sensitivity for fluorescent compounds | Not universally applicable, provides no structural information |
Conclusion
Mass spectrometry, particularly LC-MS/MS, offers the most comprehensive and detailed characterization of this compound conjugates. Its ability to provide precise mass measurements, determine the drug-to-protein ratio, and identify conjugation sites makes it an indispensable tool in the development of targeted doxorubicin therapies. While alternative techniques like UV-Vis spectroscopy and HIC can provide valuable complementary information, they lack the specificity and depth of analysis achievable with mass spectrometry. For researchers and drug developers working with these complex bioconjugates, a thorough understanding and application of mass spectrometry are crucial for ensuring product quality, efficacy, and safety.
References
- 1. dovepress.com [dovepress.com]
- 2. air.unimi.it [air.unimi.it]
- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 4. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction Protocol and Mass Spectrometry Method for Quantification of Doxorubicin Released Locally from Prodrugs in Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetics of Doxorubicin-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic (PK) profiles of various doxorubicin-based antibody-drug conjugates (ADCs). Understanding the absorption, distribution, metabolism, and excretion (ADME) of these complex therapeutics is crucial for optimizing their efficacy and safety in the fight against cancer. This document summarizes key PK parameters from preclinical and clinical studies, details the experimental methodologies employed, and visualizes the intricate processes involved in ADC development and action.
Pharmacokinetic Parameters of Doxorubicin-Based ADCs
The therapeutic window of doxorubicin-based ADCs is heavily influenced by their pharmacokinetic properties. Factors such as the antibody target, the linker chemistry, and the drug-to-antibody ratio (DAR) all play a significant role in determining the stability, clearance, and overall exposure of the ADC. Below is a summary of available pharmacokinetic data for several doxorubicin-based ADCs. It is important to note that direct head-to-head comparative studies are limited, and data is often derived from separate preclinical and clinical investigations.
| ADC Name | Target Antigen | Linker Type | Species | Key Pharmacokinetic Parameters | Reference |
| BR96-Doxorubicin | Lewis Y | Hydrazone (cleavable) | Human (Phase I Clinical Trial) | Half-life (t½) of BR96 antibody: 300 ± 95 hoursHalf-life (t½) of doxorubicin (B1662922): 43 ± 4 hours | [1][2] |
| IMMU-110 (Milatuzumab-doxorubicin) | CD74 | Hydrazone (cleavable) | BALB/c Mice | The pharmacokinetic and biodistribution profile was identical to that of the unconjugated hLL1 monoclonal antibody, with the exception of higher kidney uptake.[3][4][5] | [3][4][5] |
| 9.2.27-Doxorubicin | Human Melanoma Proteoglycan | Not Specified | Athymic Nude Mice | Following intravenous injection, the conjugate is cleared from the circulation with typical biphasic kinetics, similar to the clearance process of the unconjugated MAb 9.2.27.[6] | [6] |
| Anti-EGFR-Doxorubicin (mAb 425) | EGFR | Not Specified | SCID Mice | The immunoconjugate suppressed the growth of primary and secondary tumors, indicating effective delivery and retention.[7] | [7] |
| EpCAM Aptamer-Doxorubicin | EpCAM | Intercalation (non-covalent) | Not Specified | Pharmacokinetic profiles of doxorubicin after a single intravenous injection were evaluated.[8] | [8] |
Note: The provided data is a compilation from various studies and may not be directly comparable due to differences in experimental design, analytical methods, and patient populations.
Experimental Protocols
Accurate assessment of ADC pharmacokinetics relies on robust and well-defined experimental protocols. The following methodologies are commonly employed in preclinical and clinical studies to characterize the PK profiles of doxorubicin-based ADCs.
Preclinical Pharmacokinetic Studies in Animal Models
Objective: To determine the pharmacokinetic profile of a doxorubicin-based ADC in a relevant animal model (e.g., mice, rats, non-human primates).
Methodology:
-
Animal Models: Tumor-bearing xenograft models (e.g., athymic nude mice with human tumor cell line implants) are frequently used to assess both pharmacokinetics and anti-tumor efficacy.[6][7][9]
-
Dosing and Administration: The ADC is typically administered intravenously (IV) as a single dose.[6][9]
-
Sample Collection: Blood samples are collected at predetermined time points post-administration. Plasma is separated by centrifugation. Tissues of interest (e.g., tumor, liver, kidney) may also be collected at the end of the study.
-
Bioanalytical Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This ligand-binding assay is commonly used to quantify the total antibody (conjugated and unconjugated) and/or the ADC concentration in plasma samples. This method relies on the specific binding of an antibody to its target antigen.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is used to quantify the concentration of the released doxorubicin and its metabolites in plasma and tissue homogenates. It offers high sensitivity and specificity.
-
Radiolabeling: The antibody or doxorubicin can be labeled with a radioisotope (e.g., 125I, 111In) to trace the distribution and elimination of the ADC in the body using techniques like gamma counting or autoradiography.[3][5]
-
Clinical Pharmacokinetic Studies in Humans
Objective: To evaluate the safety, tolerability, and pharmacokinetics of a doxorubicin-based ADC in cancer patients.
Methodology:
-
Study Design: Phase I dose-escalation studies are typically the first step in human trials to determine the maximum tolerated dose (MTD) and the recommended Phase II dose.[1]
-
Patient Population: Patients with advanced solid tumors expressing the target antigen of the ADC are enrolled.[1]
-
Dosing and Administration: The ADC is administered intravenously, often in cycles (e.g., every 3 weeks).[1]
-
Sample Collection: Serial blood samples are collected over a specified period after ADC administration to determine the plasma concentration-time profile.
-
Bioanalytical Methods: Similar to preclinical studies, ELISA and LC-MS/MS are the primary bioanalytical methods used to quantify the ADC, total antibody, and free doxorubicin concentrations in patient plasma.
Visualizing the Process: Experimental Workflow and Signaling Pathways
To better illustrate the complex processes involved in the evaluation and mechanism of action of doxorubicin-based ADCs, the following diagrams have been generated using the DOT language.
References
- 1. scilit.com [scilit.com]
- 2. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and Toxicodynamic Characterization of a Novel Doxorubicin Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and mechanism of action of a doxorubicin-monoclonal antibody 9.2.27 conjugate directed to a human melanoma proteoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic efficacy of a doxorubicin immunoconjugate in a preclinical model of spontaneous metastatic human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thno.org [thno.org]
- 9. In vitro and in vivo activities of a doxorubicin prodrug in combination with monoclonal antibody beta-lactamase conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of N-(Iodoacetamido)-Doxorubicin
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent cytotoxic compounds like N-(Iodoacetamido)-Doxorubicin is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including a detailed operational and disposal plan to ensure the safe management of this compound.
Important Note: this compound is a hazardous substance that may cause cancer, genetic defects, and harm to fertility or an unborn child. It is also harmful if swallowed[1]. All handling and disposal procedures must be conducted in accordance with national and local regulations[1].
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is in use. This includes, but is not limited to, double nitrile gloves, a lab coat, and eye protection[2][3]. All manipulations involving solid this compound or its concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols[2][4].
In Case of a Spill:
-
Minor Spills: Restrict access to the area. For liquid spills, clean the contaminated surface with soap and water, working from the outside in. For powder spills, cover with wet paper towels to avoid aerosolization before cleaning[4]. All cleanup materials must be treated as hazardous waste[4].
-
Major Spills: Evacuate the area and consult with your institution's environmental health and safety (EHS) office.
Chemical Deactivation and Disposal Protocol
Direct disposal of this compound without deactivation is not recommended. The following protocol is based on the known reactivity of its constituent parts: the anthracycline antibiotic Doxorubicin (B1662922) and the thiol-reactive iodoacetamide (B48618) group. Sodium hypochlorite (B82951) (bleach) is a strong oxidizing agent effective in degrading doxorubicin[5]. It is presumed that these conditions will also degrade the iodoacetamido moiety.
Step 1: Degradation with Sodium Hypochlorite
-
Preparation: In a designated chemical fume hood, prepare a fresh solution of sodium hypochlorite. Standard household bleach typically contains 5.25% sodium hypochlorite, which has been shown to be effective[5].
-
Degradation:
-
For liquid waste containing this compound, add an equal volume of 5.25% sodium hypochlorite solution[5].
-
For solid waste, dissolve it in a suitable solvent (such as DMSO or DMF) before adding the sodium hypochlorite solution. Be aware of potential reactions between the solvent and bleach.
-
-
Contact Time: Allow the mixture to react for a minimum of one hour to ensure complete degradation of the doxorubicin component[5]. The solution may change color, indicating chemical inactivation[2].
Step 2: Neutralization of Excess Bleach
After the degradation period, the excess sodium hypochlorite must be neutralized before disposal down the sanitary sewer. This is crucial as bleach can be harmful to plumbing and the environment[4].
-
Select a Neutralizing Agent: Common and effective bleach neutralizers include sodium thiosulfate (B1220275), sodium metabisulfite, and sodium sulfite[4].
-
Neutralization Procedure: Slowly add the chosen neutralizing agent to the bleach-containing waste solution while stirring. A common method is to use sodium thiosulfate[4].
-
Verification: After neutralization, the pH of the solution should be checked and adjusted to a neutral range (pH 6-8) if required by local regulations, before flushing down the drain with copious amounts of water.
Disposal of Contaminated Materials:
-
Sharps: All needles and syringes must be disposed of in a designated sharps container for incineration[2].
-
Contaminated Labware: Disposable materials (e.g., pipette tips, tubes) should be collected as hazardous chemical waste[2]. Reusable glassware can be decontaminated by soaking in a 10% bleach solution for 24 hours, followed by thorough rinsing[2].
-
PPE: Used gloves, lab coats, and other PPE should be double-bagged and disposed of as hazardous waste[4].
Quantitative Data for Disposal Procedures
| Parameter | Value/Recommendation | Source |
| Degrading Agent | Sodium Hypochlorite (NaOCl) | [5] |
| Concentration of NaOCl | 5.25% (Standard Household Bleach) | [5] |
| Ratio of Waste to NaOCl | 1:1 (volume/volume) for liquid waste | [5] |
| Minimum Contact Time | 1 hour | [5] |
| Bleach Neutralizing Agent | Sodium Thiosulfate (Na2S2O3) | [4] |
| Neutralization Ratio | Approximately 1 ounce of sodium thiosulfate per gallon of bleach solution | [4] |
| Final pH for Disposal | 6-8 (or as per local regulations) |
Experimental Protocols
The recommended disposal procedure is based on established protocols for the degradation of anthracyclines. A study by the International Agency for Research on Cancer (IARC) evaluated the efficacy of several chemical methods for the degradation of antineoplastic agents, including doxorubicin. The protocol involved treating pharmaceutical preparations of the drugs with an equal volume of 5.25% sodium hypochlorite for at least one hour. The degradation was monitored by high-pressure liquid chromatography (HPLC), and the mutagenicity of the resulting residues was assessed using the Ames test. The results showed complete degradation of doxorubicin into non-mutagenic residues[5].
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can effectively mitigate the risks associated with this compound and ensure a safe working environment while maintaining environmental responsibility. Always consult your institution's specific safety protocols and waste disposal guidelines.
References
- 1. files.dep.state.pa.us [files.dep.state.pa.us]
- 2. US5985302A - Method for deactivating a contaminant - Google Patents [patents.google.com]
- 3. gerpac.eu [gerpac.eu]
- 4. med-fom-mednet.sites.olt.ubc.ca [med-fom-mednet.sites.olt.ubc.ca]
- 5. Chemical degradation of wastes of antineoplastic agents. 2: Six anthracyclines: idarubicin, doxorubicin, epirubicin, pirarubicin, aclarubicin, and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safe Handling and Disposal of N-(Iodoacetamido)-Doxorubicin: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of N-(Iodoacetamido)-Doxorubicin. Adherence to these guidelines is critical to ensure personnel safety and mitigate environmental contamination. This potent compound, combining the cytotoxic properties of doxorubicin (B1662922) with the alkylating activity of iodoacetamide (B48618), necessitates stringent safety protocols.[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling to prevent exposure.[3] The iodoacetamide moiety is an alkylating agent, while doxorubicin is a known antineoplastic agent.[1][2] Exposure can lead to skin and eye irritation, allergic reactions, and potential long-term health effects associated with cytotoxic and alkylating compounds.[4][5][6]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves.[7][8][9] The outer glove should be changed frequently, especially if contaminated.[9] | Prevents skin contact with the compound. Doxorubicin can penetrate latex gloves.[9] |
| Eye Protection | Chemical safety goggles or a full-face shield.[7][8][10] | Protects eyes from splashes and aerosols. |
| Body Protection | A disposable, solid-front, back-closing chemotherapy gown with cuffed sleeves.[8] A chemically resistant apron can be worn over the gown. | Provides a barrier against contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be used when handling the powder form or when there is a risk of aerosol generation.[7] | Minimizes the risk of inhaling hazardous particles.[5] |
| Foot Protection | Closed-toe shoes.[7] | Protects feet from potential spills. |
Engineering Controls and Safe Handling Practices
All procedures involving this compound, particularly the handling of the solid compound and preparation of solutions, must be conducted in a designated controlled area.
-
Ventilation: All work must be performed in a certified Class II, Type B2 Biosafety Cabinet or a chemical fume hood to protect both the user and the environment from aerosols and particulates.[7]
-
Work Surface: The work surface should be covered with a disposable, plastic-backed absorbent pad.[8] This pad should be discarded as hazardous waste after completion of work.
-
Weighing: If possible, purchase the compound in pre-weighed amounts to avoid handling the powder.[9] If weighing is necessary, it must be done within a fume hood on a draft-protected balance.[9]
-
Solution Preparation: When preparing solutions, care should be taken to avoid the generation of aerosols.
-
Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even after wearing gloves.[9] Prohibit eating, drinking, and smoking in the laboratory area.[3]
Step-by-Step Handling Protocol
The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.
Spill Management
In the event of a spill, immediate action is required to contain and decontaminate the area.
Table 2: Spill Response Protocol
| Spill Size | Action |
| Minor Spill (<5 mL/g) | 1. Alert personnel in the immediate area. 2. Wear appropriate PPE, including respiratory protection. 3. Cover liquid spills with absorbent pads; gently cover powder spills with damp absorbent pads to avoid aerosolization.[11] 4. Clean the area with a detergent solution, followed by a rinse with water.[8] 5. Collect all contaminated materials in a designated hazardous waste container. |
| Major Spill (>5 mL/g) | 1. Evacuate the area immediately. 2. Alert the institutional Environmental Health and Safety (EHS) department. 3. Restrict access to the contaminated area. 4. Only trained personnel with appropriate respiratory protection should perform the cleanup. |
Waste Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[9]
-
Solid Waste: All contaminated items, including gloves, gowns, absorbent pads, and labware, must be placed in a clearly labeled, leak-proof, and puncture-resistant container designated for cytotoxic waste.[9] This is often a yellow chemotherapy waste bag or bin.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.[12]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container for incineration.
-
Decontamination of Reusable Items: Reusable glassware can be decontaminated by soaking in a 10% bleach solution for 24 hours.
Emergency Procedures
Table 3: Emergency Exposure Response
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[7] Seek medical attention. |
| Eye Contact | Immediately flush the eyes with a large amount of water for at least 15 minutes, holding the eyelids open.[7][9] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately.[10] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting.[7] Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel. |
Disclaimer: This document provides a summary of safety and handling procedures. Always consult the manufacturer's Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols before handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. hse.gov.uk [hse.gov.uk]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. aksci.com [aksci.com]
- 6. uvm.edu [uvm.edu]
- 7. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 8. ehs.utoronto.ca [ehs.utoronto.ca]
- 9. laurentian.ca [laurentian.ca]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 12. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
